1-Phenyl-1-(pyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWVCNVNOZMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289687 | |
| Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-92-7 | |
| Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxylamine alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019490927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19490-92-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-α-phenylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXYLAMINE ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1R904IXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Grignard reaction mechanism for 1-Phenyl-1-(pyridin-2-yl)ethanol
An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol
Abstract
This technical guide provides a comprehensive examination of the Grignard reaction for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents such as doxylamine[1]. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver an in-depth analysis of the reaction mechanism, the causality behind critical experimental parameters, and field-proven insights for troubleshooting and optimization. We will dissect the synthesis from the fundamental principles of the organometallic reagent to the final purification of the tertiary alcohol, ensuring a self-validating protocol grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Among the myriad of available methodologies, the Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools for this purpose[2]. This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones[2][3].
The target molecule, this compound, is a tertiary alcohol featuring both a phenyl and a pyridyl moiety attached to the carbinol center. Its synthesis via the Grignard pathway—specifically, the reaction of phenylmagnesium bromide with 2-benzoylpyridine—serves as an excellent case study for the nuances and critical control points inherent to this classic transformation.
Core Mechanistic Principles
A successful Grignard synthesis is predicated on a thorough understanding of the reagents' reactivity and the stringent conditions required. The reaction proceeds through a two-stage mechanism: nucleophilic addition followed by acidic workup.
Pillar 1: The Grignard Reagent - A Potent Carbon Nucleophile
The Grignard reagent, in this case, phenylmagnesium bromide (PhMgBr), is formed by the reaction of an organic halide with magnesium metal[4]. The polarity of the carbon-magnesium bond is inverted compared to the carbon-halogen bond of the starting material. Carbon, being more electronegative than magnesium, effectively functions as a carbanion, rendering the Grignard reagent a potent nucleophile and an exceptionally strong base[4][5].
This dual reactivity is the most critical factor to control. While its nucleophilicity is desired for attacking the carbonyl, its basicity makes it highly susceptible to destruction by any available protic source[6][7][8].
Pillar 2: The Electrophile - 2-Benzoylpyridine
The substrate, 2-benzoylpyridine, possesses a highly electrophilic carbonyl carbon due to the polarization of the carbon-oxygen double bond. The phenyl group of the Grignard reagent will attack this site to form the new carbon-carbon bond. The presence of the pyridine ring introduces an additional layer of complexity. The nitrogen atom can act as a Lewis base, potentially coordinating with the magnesium ion of the Grignard reagent, which can influence the reagent's reactivity and solubility.
The Imperative of Anhydrous Conditions
The paramount requirement for any Grignard synthesis is the strict exclusion of water and other protic species (e.g., alcohols).[6][9][10] The Grignard reagent is a far stronger base than a hydroxide ion. If water is present, a rapid acid-base reaction occurs, quenching the reagent to form benzene and magnesium hydroxysalt, thus terminating the desired synthetic pathway before it can begin.[11][12] This necessitates the use of oven-dried glassware, anhydrous solvents, and protection from atmospheric moisture using drying tubes or an inert atmosphere.[10][11]
Mechanistic Pathway
The synthesis can be dissected into three primary steps:
-
Formation of Phenylmagnesium Bromide: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of bromobenzene. This is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for solvating and stabilizing the resulting organomagnesium species.[13][14]
-
Nucleophilic Attack on the Carbonyl: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-benzoylpyridine. This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[2][12]
-
Aqueous Workup and Protonation: The reaction is quenched by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol, this compound, and converts the magnesium salts into water-soluble species that can be easily removed during extraction.[11]
Caption: The three-step mechanistic pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Success at each stage is predicated on the strict adherence to the conditions described, particularly the exclusion of moisture.
Reagent and Equipment Preparation
-
Glassware: All glassware (round-bottom flasks, Claisen adapter, condenser, addition funnel) must be oven-dried at >120°C for several hours and cooled to room temperature in a desiccator or under a stream of dry nitrogen or argon just before use.[15]
-
Solvents: Anhydrous diethyl ether or THF is required. Use a freshly opened bottle or solvent from a purification system.
-
Reagents: Bromobenzene and 2-benzoylpyridine should be of high purity. Magnesium turnings should be fresh and shiny.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Volume | Density (g/mL) |
| Magnesium Turnings | 24.31 | 1.34 g | 0.055 mol | - | - |
| Bromobenzene | 157.01 | 7.85 g | 0.050 mol | 5.27 mL | 1.491 |
| 2-Benzoylpyridine | 183.21 | 8.24 g | 0.045 mol | - | - |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~150 mL | 0.713 |
Step-by-Step Methodology
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing addition funnel.[16] The entire apparatus must be flame-dried under a flow of inert gas or meticulously oven-dried.
-
Initiation: Place the magnesium turnings (1.34 g) in the flask. Add a single small crystal of iodine to help activate the magnesium surface by chemically removing the passivating oxide layer.[13][16]
-
Reagent Addition: In the addition funnel, prepare a solution of bromobenzene (7.85 g) in 40 mL of anhydrous diethyl ether.
-
Reaction Start: Add approximately 5-10 mL of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling at the metal surface, and the solution turning cloudy and gray.[11] If it does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.[15]
-
Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.[17] The resulting dark gray or brownish solution is the Grignard reagent and should be used immediately.[15]
-
Substrate Preparation: Dissolve 2-benzoylpyridine (8.24 g) in 50 mL of anhydrous diethyl ether in a separate flask. Transfer this solution to the addition funnel on the reaction apparatus.
-
Reaction: Cool the flask containing the freshly prepared phenylmagnesium bromide in an ice-water bath.
-
Slow Addition: Add the 2-benzoylpyridine solution dropwise to the stirred Grignard reagent over 30 minutes. This addition is exothermic and maintaining a low temperature is crucial to minimize side reactions. A thick, often colored, precipitate of the magnesium alkoxide salt will form.[11]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and dissolve the magnesium salts.[11] Caution: This can be vigorous if added too quickly.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing: Combine all organic extracts and wash them with 50 mL of saturated aqueous sodium chloride (brine) to aid in the removal of residual water.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Corrective Action & Causality |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated (oxidized) magnesium surface. | 1. Ensure absolute dryness. Water will protonate and destroy the Grignard reagent as it forms.[6][10] 2. Activate the Mg. Add an iodine crystal, a few drops of 1,2-dibromoethane, or physically crush the turnings with a glass rod to expose fresh metal surface for reaction.[13][15] |
| Low Product Yield | 1. Incomplete reaction. 2. Premature quenching of Grignard reagent. 3. Formation of biphenyl side product. | 1. Allow sufficient reaction time for both the Grignard formation and the subsequent addition to the ketone. 2. Maintain anhydrous conditions throughout the entire process. Protect the reaction from atmospheric moisture.[9] 3. Control temperature. The formation of biphenyl via Wurtz-type coupling is favored at higher temperatures. Maintain a gentle reflux during Grignard formation by controlling the addition rate of bromobenzene.[15] |
| Isolation of Benzene | The Grignard reagent was quenched by an acidic proton source (water, alcohol). | This confirms the successful formation of the Grignard reagent but its subsequent, undesired reaction as a base. Re-evaluate all sources of moisture in the setup.[11] |
| Isolation of Biphenyl | A side reaction between phenylmagnesium bromide and unreacted bromobenzene. | This is a common byproduct.[15] It can be minimized by slow, controlled addition of bromobenzene to ensure its concentration remains low. Biphenyl is non-polar and can typically be separated from the more polar alcohol product during purification (e.g., by recrystallization from a less polar solvent like petroleum ether).[15] |
Conclusion
The Grignard synthesis of this compound from 2-benzoylpyridine is a robust and effective method for creating a valuable tertiary alcohol intermediate. Its success, however, is not trivial and hinges on a foundational understanding of the potent basicity of the organometallic reagent and the corresponding necessity for rigorously anhydrous conditions. By approaching the protocol with meticulous attention to detail, from glassware preparation to temperature control, researchers can reliably achieve high yields of the desired product. This guide provides the mechanistic understanding and practical insights necessary to not only execute this specific transformation but also to troubleshoot and adapt the versatile Grignard reaction for a wide range of synthetic challenges in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. psiberg.com [psiberg.com]
- 7. doubtnut.com [doubtnut.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. tutorchase.com [tutorchase.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Phenylmagnesium_bromide [chemeurope.com]
- 14. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. prepchem.com [prepchem.com]
- 17. Chemistry 211 Experiment 2 [home.miracosta.edu]
Definitive Spectroscopic Characterization of 1-Phenyl-1-(pyridin-2-yl)ethanol by ¹H and ¹³C NMR
An In-depth Technical Guide for Drug Development Professionals
Abstract
1-Phenyl-1-(pyridin-2-yl)ethanol is a key chemical entity, often encountered as an intermediate or impurity in the synthesis of pharmaceutical compounds such as doxylamine.[1][2] Its unambiguous structural confirmation is paramount for ensuring the purity, safety, and efficacy of final drug products. This technical guide provides a comprehensive methodology for the characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical prediction of ¹H and ¹³C NMR spectra, explain the causal factors behind chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data.
Introduction: The Imperative for Structural Verification
In the landscape of drug development and manufacturing, absolute certainty in the structure of all chemical components is non-negotiable. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules due to its sensitivity to the unique electronic environment of each nucleus. For a molecule like this compound, which contains distinct aromatic systems (a phenyl and a pyridine ring) and a chiral carbinol center, NMR provides a detailed fingerprint, allowing for its definitive identification and differentiation from structurally similar isomers or impurities. This guide is structured to serve as a practical reference for researchers, enabling them to interpret complex spectra and validate the molecular identity with confidence.
Molecular Structure and NMR Assignment Strategy
A systematic approach to spectral assignment is crucial. The molecular structure is first analyzed to identify all chemically non-equivalent protons and carbons.
Figure 1: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Predicted Chemical Shifts (δ) and Multiplicities
-
Pyridyl Protons (4H): The pyridine ring constitutes an ABCD spin system. The proton ortho to the nitrogen (H-6') is expected to be the most deshielded (downfield) due to the inductive effect and lone pair anisotropy of the nitrogen atom.[3] The remaining protons (H-3', H-4', H-5') will appear in the aromatic region, with their precise shifts influenced by the electron-donating carbinol substituent. Based on data for similar structures like (S)-1-(Pyridin-2-yl)ethanol, we can predict the approximate regions.[4]
-
H-6': ~8.5-8.6 ppm, doublet (d), ³J ≈ 4.8 Hz.
-
H-4': ~7.6-7.8 ppm, triplet of doublets (td).
-
H-3': ~7.2-7.4 ppm, doublet (d).
-
H-5': ~7.1-7.3 ppm, triplet or doublet of doublets (dd).
-
-
Phenyl Protons (5H): These protons typically appear as a complex multiplet in the range of 7.2-7.5 ppm.[5][6] Due to the electronic similarity of the ortho, meta, and para positions, their signals often overlap, especially on lower-field instruments.
-
Methine Proton (Hα, 1H): The proton on the carbon bearing the hydroxyl group and the two aromatic rings (Hα) is expected to appear as a quartet, coupled to the three protons of the adjacent methyl group. For the title compound, this proton is replaced by the phenyl group. The corresponding proton in 1-phenylethanol appears around 4.8-4.9 ppm.[4][6] The replacement of a methyl group with a second aromatic ring will likely shift this signal slightly.
-
Hydroxyl Proton (OH, 1H): This is the most variable signal in the spectrum. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[7][8][9]
-
In a non-hydrogen bonding solvent like CDCl₃, it may appear as a broad singlet anywhere from 2-5 ppm.
-
In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes sharper and shifts further downfield (e.g., 5-6 ppm) as exchange is slowed.[7][10]
-
Confirmation is achieved by adding a drop of D₂O to the NMR tube, which results in the disappearance of the OH signal due to H/D exchange.
-
Coupling Constants (J)
Coupling constants are independent of the applied magnetic field and provide crucial information about the connectivity and geometry of the molecule.[11]
-
Pyridine Ring:
-
Ortho coupling (³J): ~4-8 Hz
-
Meta coupling (⁴J): ~1-3 Hz[12]
-
Para coupling (⁵J): ~0-1 Hz
-
-
Phenyl Ring:
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) in CDCl₃ | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6' (Pyridyl) | 8.5 – 8.6 | d | 1H | ³J ≈ 4.0 - 5.0 |
| H-4' (Pyridyl) | 7.6 – 7.8 | td | 1H | ³J ≈ 7.7, ⁴J ≈ 1.8 |
| Phenyl H | 7.2 – 7.5 | m | 5H | N/A (overlapping) |
| H-3' (Pyridyl) | 7.2 – 7.4 | d | 1H | ³J ≈ 8.0 |
| H-5' (Pyridyl) | 7.1 – 7.3 | dd or t | 1H | ³J ≈ 7.5, ³J ≈ 4.8 |
| Hα (Methine) | 5.0 – 5.5 | s | 1H | N/A |
| OH | 2.0 – 5.0 (variable) | br s | 1H | N/A |
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy provides one signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature.
Predicted Chemical Shifts (δ)
The molecule has 13 carbon atoms, but due to the rapid rotation of the phenyl group, the ortho (C-2/C-6) and meta (C-3/C-5) carbons are chemically equivalent, leading to an expectation of 11 distinct signals.
-
Pyridyl Carbons: The chemical shifts are strongly influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C-2' and C-6') are the most deshielded. The carbon bearing the substituent (C-2') will be significantly downfield.[13]
-
C-2': ~160-164 ppm (quaternary, attached to carbinol)
-
C-6': ~148-150 ppm
-
C-4': ~136-138 ppm
-
C-3': ~122-124 ppm
-
C-5': ~120-122 ppm
-
-
Phenyl Carbons: The shifts are characteristic of a monosubstituted benzene ring.
-
C-1 (ipso): ~143-146 ppm (quaternary, attached to carbinol)
-
C-4 (para): ~128-129 ppm
-
C-3/C-5 (meta): ~127-128 ppm
-
C-2/C-6 (ortho): ~125-127 ppm
-
-
Carbinol Carbon (Cα): This sp³-hybridized carbon, bonded to an oxygen and two aromatic rings, is expected in the 70-80 ppm range.[4][5]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) in CDCl₃ | Notes |
| C-2' (Pyridyl) | 160 – 164 | Quaternary, very deshielded |
| C-6' (Pyridyl) | 148 – 150 | Adjacent to N |
| C-1 (Phenyl, ipso) | 143 – 146 | Quaternary |
| C-4' (Pyridyl) | 136 – 138 | |
| C-4 (Phenyl, para) | 128 – 129 | |
| C-3/C-5 (Phenyl, meta) | 127 – 128 | |
| C-2/C-6 (Phenyl, ortho) | 125 – 127 | |
| C-3' (Pyridyl) | 122 – 124 | |
| C-5' (Pyridyl) | 120 – 122 | |
| Cα (Carbinol) | 75 – 80 | sp³ carbon attached to O |
Experimental Protocol and Workflow
Adherence to a standardized protocol is essential for obtaining reproducible, high-quality NMR data. The trustworthiness of the data is ensured by using an internal standard and well-defined acquisition parameters.
References
- 1. (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride [lgcstandards.com]
- 2. This compound|lookchem [lookchem.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. testbook.com [testbook.com]
A Technical Guide to the Infrared and Mass Spectrometry Analysis of 1-Phenyl-1-(pyridin-2-yl)ethanol
This in-depth technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of the tertiary alcohol, 1-Phenyl-1-(pyridin-2-yl)ethanol. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and characterization of heterocyclic compounds. By elucidating the expected spectral features, this guide serves as a practical reference for the structural confirmation of this molecule.
Introduction: The Structural Landscape of this compound
This compound, with the chemical formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol , is a tertiary alcohol containing both a phenyl and a 2-substituted pyridine ring attached to the carbinol carbon.[1][2][3] The presence of the hydroxyl group, the aromatic systems, and the nitrogen-containing heterocycle imparts a unique combination of chemical properties and, consequently, distinct spectroscopic signatures. Accurate structural elucidation is paramount in pharmaceutical research and development, where this compound may serve as an intermediate or a scaffold for more complex molecules.[3] This guide will systematically deconstruct the expected IR and MS data based on the foundational principles of spectroscopy and the known behavior of its constituent functional groups.
Infrared Spectroscopy: Probing the Vibrational Fingerprint
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum provides a "vibrational fingerprint" by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the key functional groups that will give rise to characteristic absorption bands are the hydroxyl (-OH) group, the aromatic C-H bonds of the phenyl and pyridyl rings, the C=C and C=N bonds of the aromatic systems, and the C-O bond of the tertiary alcohol.
Predicted Infrared Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for this compound, with explanations grounded in established spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between alcohol molecules.[4] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak would be expected around 3600 cm⁻¹. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the phenyl and pyridine rings. |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium | These bands arise from the C-H stretching vibrations of the methyl (-CH₃) group. |
| Aromatic Rings | C=C and C=N Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the stretching vibrations within the phenyl and pyridine rings. The pyridine ring vibrations may be slightly different in energy from the phenyl ring vibrations. |
| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Strong | The position of the C-O stretching band is diagnostic for the substitution of the alcohol. For tertiary alcohols, this band typically appears at a higher wavenumber compared to primary and secondary alcohols.[5] |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these strong bands in the "fingerprint" region can sometimes provide information about the substitution pattern of the aromatic rings. |
Experimental Protocol for Infrared Spectroscopy
The following protocol outlines the steps for acquiring an IR spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and convenient method for solid and liquid samples.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal, the atmosphere (CO₂ and water vapor), and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the observed peak positions with the expected values in the table above to confirm the presence of the key functional groups.
-
Logical Workflow for IR Spectral Interpretation
Caption: A flowchart illustrating the decision-making process for confirming the structure of this compound based on its IR spectrum.
Mass Spectrometry: Unraveling the Molecular Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is a commonly used technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. The presence of the phenyl and pyridyl rings is expected to stabilize adjacent positive charges, directing the fragmentation pathways.
Expected Key Ions in the Mass Spectrum:
| m/z Value | Proposed Fragment Ion | Formation Pathway | Significance |
| 199 | [C₁₃H₁₃NO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 184 | [C₁₂H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) | Alpha-cleavage, a common fragmentation for alcohols. The resulting ion is stabilized by the phenyl and pyridyl rings. |
| 182 | [C₁₃H₁₂N]⁺ | Loss of a hydroxyl radical (•OH) followed by rearrangement | Indicates the presence of the hydroxyl group. |
| 181 | [C₁₃H₁₁N]⁺• | Loss of water (H₂O) | A characteristic fragmentation for alcohols, often followed by further fragmentation. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | A common fragment in compounds containing a phenyl group attached to a carbonyl or carbinol carbon. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation | Indicates the presence of the pyridine ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment indicating the presence of a phenyl group. |
Visualizing the Fragmentation Logic
The following diagram, rendered in DOT language, illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.
Caption: Predicted major fragmentation pathways of this compound in electron ionization mass spectrometry.
Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
-
GC-MS System Setup:
-
Install a suitable capillary column (e.g., a non-polar or medium-polarity column) in the gas chromatograph.
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.
-
Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization of the sample without thermal degradation.
-
Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Injection and Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Start the data acquisition. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
-
Conclusion: A Synergistic Approach to Structural Verification
The combination of infrared spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups—the hydroxyl group, the aromatic rings, and the aliphatic methyl group—while mass spectrometry provides the molecular weight and a detailed fragmentation pattern that serves as a structural fingerprint. This guide, by outlining the expected spectral features and providing standardized experimental protocols, equips researchers with the necessary tools and knowledge to confidently identify and characterize this important heterocyclic compound, thereby upholding the principles of scientific integrity and advancing the pace of drug discovery and development.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1-Phenyl-1-(2-pyridyl)ethanol | CAS#:19490-92-7 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. (S)-(-)-1-PHENYLETHANOL(1445-91-6) IR Spectrum [chemicalbook.com]
A Technical Guide to the Stereochemistry and Structural Analysis of 1-Phenyl-1-(pyridin-2-yl)ethanol
Abstract
This technical guide provides an in-depth exploration of the stereochemical and structural characteristics of 1-phenyl-1-(pyridin-2-yl)ethanol, a chiral tertiary alcohol of interest in synthetic and medicinal chemistry, notably as an intermediate in the synthesis of doxylamine[1][2]. The document outlines robust methodologies for its synthesis, chiral resolution, and analytical characterization. Due to the absence of a publicly available crystal structure for this compound, this guide presents a detailed crystallographic analysis of the closely related secondary alcohol, phenyl(pyridin-2-yl)methanol, as an authoritative case study. This analog provides critical insights into the molecular conformation and non-covalent interactions, such as hydrogen bonding, that are likely to govern the solid-state architecture of the target compound. The protocols and analyses herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure technical accuracy and reproducibility.
Synthesis and Racemate Formation
The synthesis of this compound results in the formation of a chiral center at the carbinol carbon, yielding a racemic mixture of (R)- and (S)-enantiomers. A standard and effective method for its preparation is the nucleophilic addition of a phenyl organometallic reagent to 2-acetylpyridine.
Causality of Experimental Choice: The Grignard reaction is a cornerstone of C-C bond formation. The high polarity of the carbon-magnesium bond in phenylmagnesium bromide renders the phenyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of 2-acetylpyridine. The subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol. This method is selected for its high yield and operational simplicity.
Experimental Protocol: Synthesis via Grignard Reaction
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide by the slow addition of bromobenzene to magnesium turnings in anhydrous diethyl ether or THF.
-
Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Add a solution of 2-acetylpyridine in the same anhydrous solvent dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic this compound.
Caption: Synthesis of racemic this compound.
Stereochemistry and Chiral Resolution
The presence of a stereocenter necessitates the separation of the enantiomers, a critical step in drug development as different enantiomers can exhibit distinct pharmacological activities. Classical resolution via diastereomeric salt formation is a reliable and scalable method.
Trustworthiness of the Protocol: This method relies on the fundamental principle that diastereomers possess different physical properties, including solubility. By reacting the racemic alcohol (after derivatization to an acid) or the basic pyridine nitrogen with a chiral resolving agent, two diastereomeric salts are formed. The difference in their crystal lattice energies leads to differential solubility in a given solvent system, allowing for separation by fractional crystallization. The protocol's self-validating nature comes from the ability to analyze the enantiomeric excess (e.e.) of the resolved product using chiral HPLC.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Resolving Agent Selection: Select an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. The choice of acid and solvent is crucial and often requires screening[3].
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 molar equivalents of the chiral resolving agent[3]. The basic pyridine nitrogen acts as the site of salt formation.
-
Fractional Crystallization: Heat the solution to dissolve all solids and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. For optimal separation, the cooling process should be gradual to promote the formation of well-defined crystals.
-
Isolation: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free base of the enantiomerically enriched alcohol.
-
Analysis: Extract the free base into an organic solvent. Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Crystal Structure Analysis: A Phenyl(pyridin-2-yl)methanol Case Study
To date, the crystal structure of this compound has not been deposited in major crystallographic databases. However, the structure of its secondary alcohol analog, phenyl(pyridin-2-yl)methanol (C₁₂H₁₁NO), provides an excellent and authoritative proxy for understanding the key structural features[4]. The aim of X-ray crystallography is to determine the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it[5].
Protocol: Synthesis and Crystallization of Phenyl(pyridin-2-yl)methanol[4][6]
-
Synthesis: To a solution of 2-benzoylpyridine (1.0 eq) in ethanol, slowly add sodium borohydride (NaBH₄, 3.0 eq) at room temperature. Stir the solution for 1 hour.
-
Workup: Add water and heat the solution to 90 °C for 15 minutes. After cooling, extract the product with ethyl acetate. Evaporate the solvent under reduced pressure.
-
Crystallization: Obtain colorless, single crystals suitable for X-ray diffraction by the slow evaporation of a solution of the compound in ethanol at room temperature.
Crystallographic Data Summary
The data presented below is for phenyl(pyridin-2-yl)methanol, as determined by single-crystal X-ray diffraction[4].
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.4385 (8) |
| b (Å) | 14.3429 (16) |
| c (Å) | 9.2255 (10) |
| V (ų) | 984.27 (19) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Key Structural Insights
-
Molecular Conformation: The pyridine and phenyl rings are not coplanar. They are inclined to each other by a dihedral angle of 71.42 (10)°[4]. This twisted conformation minimizes steric hindrance between the two aromatic systems.
-
Intermolecular Interactions: The most significant interaction governing the crystal packing is a classic O—H···N hydrogen bond. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. These interactions link the molecules into helical chains that extend along the c-axis direction of the crystal lattice[4].
Caption: Intermolecular O-H···N hydrogen bonding in the crystal lattice.
Predictive Insights for this compound
Extrapolating from the analog structure, we can predict key structural features for the target tertiary alcohol:
-
Hydrogen Bonding: The essential components for the O—H···N hydrogen bond—the hydroxyl donor and the pyridine nitrogen acceptor—are conserved. Therefore, it is highly probable that similar hydrogen-bonded chains or other motifs are present in the crystal structure of this compound.
-
Steric Effects: The addition of a methyl group at the carbinol carbon significantly increases steric bulk around the chiral center. This will likely alter the preferred dihedral angle between the phenyl and pyridyl rings and may lead to a different crystal packing arrangement (i.e., a different space group and unit cell dimensions) to accommodate the larger molecular volume. This steric hindrance could potentially weaken the intermolecular hydrogen bonds or favor a different packing motif altogether.
References
An In-depth Technical Guide to 1-Phenyl-1-(pyridin-2-yl)ethanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Phenyl-1-(pyridin-2-yl)ethanol, a key chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, validated synthetic protocols, and critical applications of this tertiary alcohol. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the compound's behavior and utility.
Core Molecular Characteristics
This compound, identified by CAS Number 19490-92-7 , is a heterocyclic aromatic alcohol.[1] Its structure, featuring a chiral center, consists of a central carbon atom bonded to a phenyl group, a pyridin-2-yl group, a methyl group, and a hydroxyl group. This unique arrangement of aromatic and functional groups dictates its physical properties and chemical reactivity, making it a valuable precursor in organic synthesis.
Physicochemical Properties
The compound's properties are summarized in the table below. Its high boiling point is characteristic of a molecule with a significant molecular weight and the capacity for hydrogen bonding via its hydroxyl group. The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Boiling Point | 340.4 °C at 760 mmHg | [1] |
| Flash Point | 159.7 °C | [1] |
| Density | 1.126 g/cm³ | [1] |
| LogP | 2.33740 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach offers high yields and is amenable to scale-up, making it industrially viable.
Retrosynthetic Analysis and Strategy
The logical disconnection for this molecule points to two primary Grignard-based routes. The choice between these pathways often depends on the commercial availability and cost of the starting materials.
Caption: Retrosynthetic analysis of this compound.
Validated Laboratory-Scale Synthesis Protocol (Route A)
This protocol describes the synthesis from phenylmagnesium bromide and 2-acetylpyridine. The use of anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Acetylpyridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is typically self-sustaining. The mixture is refluxed until most of the magnesium has been consumed.
-
Addition Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 2-acetylpyridine in anhydrous diethyl ether is then added dropwise, maintaining a low temperature to control the exothermic reaction.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step is crucial for hydrolyzing the magnesium alkoxide intermediate while avoiding the use of strong acids that could protonate the pyridine nitrogen and complicate the workup.
-
Extraction and Drying: The ethereal layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization. While specific quantitative solubility data is not widely published, ethanol or a mixture of ethanol and water are suitable solvents for recrystallization, leveraging the principle that the compound is more soluble in the hot solvent and crystallizes upon cooling, leaving impurities behind in the mother liquor.
Spectroscopic Characterization
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Features:
-
A singlet for the methyl (CH₃) protons.
-
A multiplet for the protons of the phenyl group.
-
Distinct multiplets for the four protons of the pyridin-2-yl group.
-
A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Features:
-
A signal for the methyl carbon.
-
Signals for the carbons of the phenyl and pyridin-2-yl rings.
-
A signal for the quaternary carbon attached to the hydroxyl group.
Expected IR (Infrared) Spectroscopy Features:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Absorptions in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.
-
Strong absorptions in the 1400-1600 cm⁻¹ range corresponding to aromatic C=C and C=N stretching vibrations.
Core Application: Intermediate in Doxylamine Synthesis
The primary industrial application of this compound is as a key intermediate in the synthesis of doxylamine, a first-generation antihistamine with sedative properties. The conversion of the alcohol to the final ether product is typically achieved through a Williamson ether synthesis.
The Williamson Ether Synthesis Pathway
This reaction is a classic SN2 nucleophilic substitution. The hydroxyl group of this compound is first deprotonated by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from 2-(dimethylamino)ethyl chloride to form the ether linkage of doxylamine.
Caption: Williamson ether synthesis of Doxylamine.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. The reaction is typically carried out in an inert solvent like toluene or xylene.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the synthesis of doxylamine, a widely used pharmaceutical. Its synthesis via the Grignard reaction is a robust and scalable process. While its primary application is well-established, the chiral nature of the molecule and the presence of versatile phenyl and pyridyl rings suggest potential for its use as a building block in the development of other novel bioactive compounds. Further research into enantioselective synthetic methods could open new avenues for its application in asymmetric catalysis and the synthesis of chiral drugs.
References
solubility of 1-Phenyl-1-(pyridin-2-yl)ethanol in common organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Phenyl-1-(pyridin-2-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a key chemical intermediate, notably in the synthesis of pharmaceuticals like Doxylamine[1][2]. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. However, publicly available quantitative solubility data in common organic solvents is scarce. This technical guide addresses this gap by providing a comprehensive analysis based on the molecule's physicochemical properties. It offers a predictive solubility map across a range of solvents, grounded in the fundamental principles of intermolecular forces. Furthermore, this document provides a detailed, robust experimental protocol for researchers to quantitatively determine solubility, ensuring reproducible and accurate results. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Characterization
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents: a nonpolar phenyl ring, a polar pyridine ring capable of accepting hydrogen bonds, and a tertiary alcohol group that can both donate and accept hydrogen bonds.
The key physicochemical parameters are summarized below, forming the basis for the solubility predictions that follow.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [1][2][3] |
| Molecular Weight | 199.25 g/mol | [1][2][3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Density | 1.126 g/cm³ | [1][3] |
| Boiling Point | 340.4 °C at 760 mmHg | [1][3] |
| LogP (o/w) | 2.337 | [1][3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [1] |
| Hydrogen Bond Acceptor Count | 2 (from the pyridine nitrogen and hydroxyl oxygen) | [1] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1][3] |
| Stability | Light Sensitive | [2][4] |
The LogP value of 2.337 indicates a moderate lipophilicity, suggesting that the compound will not be highly soluble in water but will have an affinity for organic solvents. The presence of both hydrogen bond donor and acceptor sites, combined with a significant polar surface area, implies that polar interactions will play a crucial role in its solubility profile.
Theoretical Principles & Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction[5]. This means that solutes dissolve best in solvents that have similar intermolecular forces. This compound is an amphiphilic molecule, containing both nonpolar (phenyl group) and polar (pyridine and hydroxyl groups) regions. Its solubility is therefore a delicate balance of these competing characteristics.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the phenyl group will have some affinity for these solvents, the highly polar pyridine and alcohol moieties will be poorly solvated, leading to predicted low solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar regions of the solute and solvate the pyridine nitrogen. Solubility is expected to be moderate to good.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are uniquely equipped to solvate all polar aspects of the molecule: the hydroxyl group (as both donor and acceptor) and the pyridine nitrogen (as an acceptor). This strong solvation of the polar groups is expected to result in high solubility.
-
Water: While water is a polar protic solvent, the large, nonpolar phenyl group (a significant portion of the molecule's surface area) disrupts the strong hydrogen-bonding network of water, leading to a large unfavorable entropic cost for dissolution. Therefore, solubility in water is expected to be poor, aligning with qualitative descriptions of it being sparingly soluble[6].
Based on this analysis, a predictive solubility map is presented below. It is critical to note that these are reasoned estimations; experimental verification is essential for process-critical applications.
| Solvent | Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Poor | Dominated by nonpolar interactions; poor solvation of polar groups. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | π-stacking with the phenyl ring may slightly improve solubility over alkanes. |
| Dichloromethane | Polar Aprotic | Moderate to Good | Good dipole-dipole interactions can solvate the polar regions. |
| Chloroform | Polar Aprotic | Moderate to Good | Consistent with literature reports of "Slightly" soluble[1][2][4]. The term "slightly" in qualitative tests often implies moderate quantitative solubility. |
| Ethyl Acetate | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor, solvating the hydroxyl group. |
| Acetone | Polar Aprotic | Good | Strong dipole moment and ability to accept hydrogen bonds favors dissolution. |
| Isopropanol | Polar Protic | Good to High | Excellent hydrogen bonding capability, with some nonpolar character to solvate the phenyl ring. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding network effectively solvates both polar functional groups. |
| Methanol | Polar Protic | High | Consistent with literature reports of "Slightly, Sparingly"[1][2][4]. The high polarity and H-bonding ability suggest good solubility, though the qualitative terms can be ambiguous. |
| Water | Polar Protic | Poor | The large lipophilic phenyl group dominates, leading to low aqueous solubility[6]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very strong hydrogen bond acceptor and high polarity make it an excellent solvent for amphiphilic molecules. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to quantification, a robust experimental method is required. The following protocol describes the equilibrium shake-flask method, a gold standard for solubility determination. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Procedure
-
Preparation: To a series of vials, add a pre-weighed amount of this compound sufficient to ensure a solid phase remains after equilibration (e.g., 50-100 mg). Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial. Seal the vials tightly.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples at a constant speed. To ensure equilibrium is reached, prepare triplicate samples to be stopped at different time points (e.g., 24, 48, and 72 hours). This step is crucial for trustworthiness; if the measured solubility at 48 and 72 hours is statistically identical, one can be confident that equilibrium has been achieved[7][8].
-
Phase Separation: After the designated equilibration time, remove the vials from the shaker and allow them to stand in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter to remove any microscopic particulate matter. This step is critical to avoid artificially high results from undissolved solids.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analysis: Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve must be prepared using standards of known concentration.
-
Calculation: Determine the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Validation: Compare the calculated solubility values from the different time points (24h, 48h, 72h). Consistency between the later time points confirms the system reached equilibrium.
Conclusion
While published quantitative data is limited, a detailed analysis of the physicochemical properties of this compound allows for a robust, predictive assessment of its solubility. The molecule's amphiphilic nature, with both nonpolar and hydrogen-bonding polar groups, suggests it will be most soluble in polar protic solvents like ethanol and polar aprotic solvents like acetone, with poor solubility in nonpolar alkanes and water. This guide provides a foundational framework for solvent selection in synthesis, purification, and formulation. For applications requiring precise data, the detailed experimental protocol provided offers a reliable and scientifically sound method for in-house quantitative determination, empowering researchers to make informed, data-driven decisions.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Cas 19490-92-7,1-PHENYL-1-(2-PYRIDYL)ETHANOL | lookchem [lookchem.com]
- 3. 1-Phenyl-1-(2-pyridyl)ethanol | CAS#:19490-92-7 | Chemsrc [chemsrc.com]
- 4. 1-PHENYL-1-(2-PYRIDYL)ETHANOL | 19490-92-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. guidechem.com [guidechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Phenyl-1-(pyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 1-Phenyl-1-(pyridin-2-yl)ethanol, a key intermediate in the synthesis of various pharmacologically active compounds, including the antihistamine Doxylamine. The strategic position of the tertiary hydroxyl group, flanked by both a phenyl and a pyridin-2-yl moiety, imparts a unique chemical character that dictates its reactivity. This document explores the primary transformations of this hydroxyl group—oxidation, esterification, etherification, and dehydration—providing theoretical insights, mechanistic discussions, and practical, field-tested protocols. The influence of the pyridyl nitrogen on the reaction pathways is a central theme, offering a deeper understanding for researchers engaged in the synthesis and derivatization of this important scaffold.
Introduction: The Strategic Importance of this compound
This compound is a tertiary alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a chiral center bearing a hydroxyl group and two distinct aromatic rings, makes it a versatile building block for the development of novel therapeutics. The hydroxyl group is the primary site of chemical modification, and understanding its reactivity is paramount for the efficient synthesis of derivatives with desired pharmacological profiles. This guide will dissect the key reactions involving this functional group, providing the causal relationships behind experimental choices and methodologies.
The synthesis of this compound is most commonly achieved via a Grignard reaction between phenylmagnesium bromide and 2-acetylpyridine.[1] This method provides a reliable and scalable route to the target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19490-92-7 | [2] |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Boiling Point | 340.4 °C at 760 mmHg | |
| Storage Temperature | 2-8°C |
Oxidation of the Hydroxyl Group: Synthesis of 2-Benzoylpyridine
The oxidation of the tertiary hydroxyl group in this compound is not possible without cleavage of a carbon-carbon bond. However, the analogous secondary alcohol, phenyl(pyridin-2-yl)methanol, can be readily oxidized to the corresponding ketone, 2-benzoylpyridine. This transformation is a key step in the synthesis of various derivatives and is often accomplished using chromium-based reagents or other mild oxidizing agents. The presence of the pyridine ring can influence the reaction, and pyridinium-based oxidizing agents like Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) are often employed.[3][4]
Mechanistic Considerations
The oxidation of alcohols with chromium(VI) reagents generally proceeds through the formation of a chromate ester. In the presence of an acid catalyst, this ester undergoes an elimination reaction where a base removes a proton from the carbon bearing the oxygen, leading to the formation of a carbonyl group.[3] The pyridine nitrogen can act as an internal base, potentially influencing the rate and selectivity of the reaction.
Caption: Generalized mechanism for the oxidation of a pyridyl alcohol.
Experimental Protocol: Oxidation using Pyridinium Dichromate (PDC)
This protocol is adapted from methodologies for the oxidation of benzylic alcohols.[3]
-
Dissolution: Dissolve this compound (1.0 eq) in dry acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add pyridinium dichromate (PDC) (1.5 eq) and trichloroacetic acid (TCA) (catalytic amount) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-benzoylpyridine.
Esterification of the Hydroxyl Group: Accessing a Diverse Range of Derivatives
Esterification of the sterically hindered tertiary hydroxyl group in this compound presents a synthetic challenge. Standard Fischer esterification conditions are generally not effective. More potent methods, often involving the use of activated carboxylic acid derivatives and a nucleophilic catalyst, are required.
Causality Behind Experimental Choices
The steric hindrance around the hydroxyl group necessitates the use of highly reactive acylating agents such as acid chlorides or anhydrides. A base, typically pyridine or a non-nucleophilic amine like triethylamine, is required to neutralize the acidic byproduct (e.g., HCl). 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction. For particularly challenging esterifications, the use of benzotriazole esters as activated intermediates can be effective.[5]
Caption: A typical workflow for the esterification of a hindered alcohol.
Experimental Protocol: Acylation with an Acid Chloride
This protocol is a general procedure for the acylation of sterically hindered alcohols.[6]
-
Setup: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add the desired acid chloride (1.2 eq) dropwise.
-
Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired ester.
Etherification of the Hydroxyl Group: The Gateway to Doxylamine
The etherification of the hydroxyl group in this compound is a crucial transformation, most notably in the synthesis of Doxylamine. This reaction typically proceeds via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Synthesis of Doxylamine
The synthesis of Doxylamine involves the reaction of the sodium salt of this compound with 2-dimethylaminoethyl chloride.[1][7][8]
Caption: Synthetic pathway to Doxylamine from this compound.
Experimental Protocol: Synthesis of Doxylamine
This protocol is based on literature procedures for the synthesis of Doxylamine.[7][8]
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium amide (1.1 eq) in anhydrous toluene. Add a solution of this compound (1.0 eq) in toluene dropwise and heat the mixture to reflux for 2 hours to form the sodium alkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture to room temperature and add a solution of 2-dimethylaminoethyl chloride (1.1 eq) in toluene dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Doxylamine can be purified by vacuum distillation or by salt formation (e.g., as the succinate salt).
Dehydration of the Hydroxyl Group: Formation of Alkenes
The tertiary benzylic nature of the hydroxyl group in this compound makes it susceptible to dehydration to form the corresponding alkene, 2-(1-phenylvinyl)pyridine. This elimination reaction is typically acid-catalyzed, proceeding through a carbocation intermediate.
Mechanistic Pathway
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a tertiary benzylic carbocation, which is stabilized by resonance with both the phenyl and pyridyl rings. Subsequent deprotonation of an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid) yields the alkene. A common and milder method for the dehydration of tertiary alcohols involves the use of phosphorus oxychloride (POCl₃) in pyridine.[9][10] This proceeds via an E2 mechanism after the formation of a dichlorophosphate ester intermediate.[10]
References
- 1. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 2. Method for synthesizing doxylamine succinate (2012) | Huajian Xu | 8 Citations [scispace.com]
- 3. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Duality of Reactivity: A Technical Guide to the Electrophilic and Nucleophilic Potential of 1-Phenyl-1-(pyridin-2-yl)ethanol
Introduction: A Molecule of Pharmaceutical Significance
1-Phenyl-1-(pyridin-2-yl)ethanol is a chiral aromatic alcohol that stands as a cornerstone in the synthesis of various pharmaceutical agents, most notably the first-generation antihistamine, Doxylamine.[1][2][3][4] Its structure, featuring a hydroxyl group at a benzylic and pyridylic position, a phenyl ring, and a pyridine ring, bestows upon it a rich and versatile chemical reactivity. This guide will provide an in-depth exploration of the potential electrophilic and nucleophilic reactions of this compound, offering mechanistic insights and practical experimental frameworks for researchers, scientists, and professionals in drug development. The inherent functionalities within this molecule allow for a diverse array of transformations, making it a valuable scaffold in medicinal chemistry.
Structural Features and Inherent Reactivity
The reactivity of this compound is dictated by the interplay of its key structural components:
-
The Tertiary Hydroxyl Group: As a nucleophile, the lone pairs on the oxygen atom can attack electrophiles. Conversely, protonation of the hydroxyl group transforms it into an excellent leaving group (water), paving the way for nucleophilic substitution and elimination reactions.
-
The Benzylic/Pyridylic Carbon: The carbon atom bearing the hydroxyl group is activated by both the adjacent phenyl and pyridyl rings. This activation stabilizes potential carbocation intermediates, facilitating SN1-type reactions and dehydration.
-
The Phenyl Ring: This electron-rich aromatic system is susceptible to electrophilic aromatic substitution, although the substitution pattern is influenced by the rest of the molecule.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and basic. However, the ring itself is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution.[5]
This guide will systematically dissect the reactivity at each of these sites, providing a comprehensive overview of the molecule's synthetic potential.
Part 1: Nucleophilic Reactions at the Hydroxyl Group
The hydroxyl group is a primary site for nucleophilic reactivity, either through direct reaction of the oxygen or after its conversion into a better leaving group.
Oxidation to 2-Benzoylpyridine
The conversion of the tertiary alcohol to the corresponding ketone, 2-benzoylpyridine, is a fundamental transformation. This oxidation is a crucial step in both the analysis and derivatization of the parent molecule.
Mechanistic Insight: The oxidation of benzylic alcohols with chromium(VI) reagents, such as Pyridinium Dichromate (PDC) or Pyrazinium Dichromate (PzDC), proceeds through the formation of a chromate ester intermediate.[6][7][8][9] This is followed by a rate-determining elimination step, often involving the abstraction of the benzylic proton by a base, to yield the ketone and a reduced chromium species. The reaction is typically acid-catalyzed, which protonates the chromate species, making it a better oxidant.[6][7][8]
Experimental Protocol: Oxidation using Pyridinium Dichromate (PDC)
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. | DCM is a common solvent for PDC oxidations, as it is relatively inert and allows for easy workup. |
| 2 | Add pyridinium dichromate (PDC) (1.5 - 2.0 eq) to the solution in one portion. | An excess of the oxidizing agent is used to ensure complete conversion of the starting material. |
| 3 | Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). | The reaction is typically run at room temperature to avoid over-oxidation or side reactions. TLC is used to determine when the starting material has been fully consumed. |
| 4 | Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®. | This step removes the insoluble chromium byproducts. Diethyl ether helps to precipitate the byproducts and wash the desired product through the filter. |
| 5 | Wash the filtrate sequentially with aqueous sodium bicarbonate solution and brine. | The bicarbonate wash removes any acidic impurities, and the brine wash removes residual water. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-benzoylpyridine. | Drying the organic layer is crucial before solvent removal. |
| 7 | Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ketone. | Column chromatography is a standard method for purifying organic compounds. |
Data Presentation: Representative Oxidation Reactions of Benzylic Alcohols
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Pyridinium Dichromate (PDC) | Benzyl Alcohol | Benzaldehyde | >80 | [9] |
| Pyrazinium Dichromate (PzDC) | Substituted Benzyl Alcohols | Corresponding Aldehydes | Varies | [6] |
| Pyridinium Chlorochromate (PCC) | Primary & Secondary Alcohols | Aldehydes & Ketones | >80 | [10] |
Diagram: Mechanism of PDC Oxidation
Caption: Generalized mechanism of PDC oxidation of the alcohol.
Nucleophilic Substitution of the Hydroxyl Group: Synthesis of Doxylamine
A key reaction showcasing the nucleophilic substitution potential is the synthesis of Doxylamine. In this transformation, the hydroxyl group is first converted into a better leaving group by deprotonation with a strong base, and then displaced by a nucleophile.[1][2][3][11][12]
Mechanistic Insight: This reaction proceeds via an SN2 mechanism. A strong base, such as sodium amide (NaNH2), is required to deprotonate the tertiary alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of 2-dimethylaminoethyl chloride, displacing the chloride leaving group to form the desired ether linkage.[2][3][12] The use of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.
Experimental Protocol: Synthesis of Doxylamine Base
| Step | Procedure | Rationale |
| 1 | In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add sodium amide (1.2 eq) to anhydrous toluene. | An inert atmosphere and anhydrous conditions are essential due to the high reactivity of sodium amide with water and oxygen. Toluene is a suitable high-boiling, non-polar solvent. |
| 2 | Heat the suspension to reflux. | Heating is required to facilitate the reaction. |
| 3 | Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the refluxing suspension. | The slow addition helps to control the exothermic reaction. |
| 4 | After the addition is complete, continue to reflux the mixture for 2-4 hours to ensure complete formation of the alkoxide. | This allows for the complete deprotonation of the alcohol. |
| 5 | Cool the reaction mixture to room temperature and then slowly add a solution of 2-dimethylaminoethyl chloride hydrochloride (1.1 eq) in anhydrous toluene. | The hydrochloride salt is often used for stability and is deprotonated in situ. Slow addition is important to control the reaction rate. |
| 6 | Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC. | Heating drives the SN2 reaction to completion. |
| 7 | After completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water. | The quenching step neutralizes any remaining sodium amide. This must be done carefully as the reaction is highly exothermic. |
| 8 | Separate the organic layer and extract the aqueous layer with toluene or diethyl ether. | This ensures maximum recovery of the product. |
| 9 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Doxylamine base. | Standard workup procedure to isolate the product. |
| 10 | The crude product can be further purified by vacuum distillation or by conversion to its succinate salt. | Purification is necessary to obtain a high-purity product. |
Diagram: Synthesis of Doxylamine
Caption: SN2 pathway for the synthesis of Doxylamine.
Part 2: Reactions Involving the Benzylic/Pyridylic Carbon
The stability of the tertiary carbocation at the benzylic/pyridylic position is a key driver for reactions such as dehydration.
Dehydration to 1-Phenyl-1-(pyridin-2-yl)ethene
Acid-catalyzed dehydration of this compound leads to the formation of the corresponding alkene, 1-phenyl-1-(pyridin-2-yl)ethene. This reaction is a classic example of an elimination reaction.[13][14][15]
Mechanistic Insight: The reaction proceeds via an E1 mechanism. The first step involves the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid) to form a good leaving group, water.[13][14][15] The departure of water generates a relatively stable tertiary carbocation, which is resonance-stabilized by both the phenyl and pyridyl rings. In the final step, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of the double bond.[15]
Experimental Protocol: Acid-Catalyzed Dehydration
| Step | Procedure | Rationale |
| 1 | Place this compound in a round-bottom flask. | The starting material for the dehydration reaction. |
| 2 | Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. | The acid acts as a catalyst to protonate the hydroxyl group. |
| 3 | Heat the reaction mixture, typically with distillation, to a temperature sufficient to effect dehydration (e.g., 100-150 °C). | Heating provides the energy for the elimination reaction. Distilling off the product as it forms can drive the equilibrium towards the product side. |
| 4 | Collect the distillate, which will contain the alkene product and water. | The lower boiling point of the alkene allows for its separation by distillation. |
| 5 | Separate the organic layer of the distillate and wash it with a dilute solution of sodium bicarbonate and then with brine. | The bicarbonate wash neutralizes any remaining acid, and the brine wash removes water. |
| 6 | Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent to obtain the crude alkene. | Standard workup to isolate the product. |
| 7 | The product can be further purified by distillation or chromatography if necessary. | Purification ensures the removal of any unreacted starting material or byproducts. |
Diagram: E1 Dehydration Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 3. Method for synthesizing doxylamine succinate (2012) | Huajian Xu | 8 Citations [scispace.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation [repositorio.ulisboa.pt]
- 8. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 12. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 13. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Catalytic Applications of Metal Complexes with 1-Phenyl-1-(pyridin-2-yl)ethanol: Application Notes and Protocols
Introduction: The Strategic Advantage of 1-Phenyl-1-(pyridin-2-yl)ethanol in Asymmetric Catalysis
This compound (CAS No. 19490-92-7) is a chiral amino alcohol that has emerged as a highly effective ligand in the field of asymmetric catalysis. Its structure is deceptively simple, yet it contains the essential elements for inducing high stereoselectivity in metal-catalyzed reactions. The molecule possesses a stereogenic center at the carbinol carbon, a pyridyl nitrogen atom, and a hydroxyl group. This arrangement allows it to function as a robust bidentate N,O-chelating ligand, forming a stable five-membered ring upon coordination with a metal center.
The true value of this ligand lies in its ability to create a well-defined and rigid chiral environment around the catalytic metal ion. This steric and electronic influence is directly responsible for differentiating between the prochiral faces of a substrate, guiding the reaction pathway to favor the formation of one enantiomer over the other. This guide provides an in-depth look at the synthesis of metal complexes incorporating this ligand and their premier application in the asymmetric transfer hydrogenation of ketones, a cornerstone reaction in the synthesis of valuable chiral alcohols for the pharmaceutical and fine chemical industries. Chiral pyridine-containing ligands, in general, are a significant area of research in asymmetric catalysis due to their modular nature and strong coordination properties.[1][2][3]
Part 1: Synthesis of Chiral Metal Complexes
The creation of a catalytically active species begins with the synthesis of the metal-ligand complex. The general approach involves the reaction of a suitable metal precursor, often a halide-bridged dimer, with the this compound ligand. The ligand's hydroxyl group is typically deprotonated with a base to form an alkoxide, which then coordinates to the metal center.
Protocol 1: Synthesis of a Representative Ruthenium(II)-Arene Complex
This protocol outlines the synthesis of a half-sandwich Ru(II) complex, a common precatalyst for transfer hydrogenation. The procedure is based on established methods for creating Ru(II) complexes with bidentate N,O-ligands.[4][5]
Materials:
-
[Ru(p-cymene)Cl₂]₂ (1 equivalent)
-
(S)-1-Phenyl-1-(pyridin-2-yl)ethanol (2.2 equivalents)
-
Sodium methoxide (NaOMe) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Hexanes
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Precursor Dissolution: Add [Ru(p-cymene)Cl₂]₂ (1 eq.) to the flask and dissolve it in anhydrous DCM (approx. 10 mL per 0.1 mmol of dimer).
-
Ligand Solution Preparation: In a separate flask, dissolve (S)-1-Phenyl-1-(pyridin-2-yl)ethanol (2.2 eq.) and NaOMe (2.2 eq.) in anhydrous MeOH (approx. 5 mL per 0.22 mmol of ligand). Stir for 10 minutes at room temperature to ensure complete deprotonation of the alcohol.
-
Complexation: Slowly add the ligand/base solution to the stirred solution of the ruthenium precursor at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The color of the solution will typically change, indicating complex formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvents under reduced pressure.
-
Purification: Redissolve the resulting solid in a minimum amount of DCM and filter through a pad of Celite to remove any sodium chloride precipitate.
-
Isolation: Add hexanes to the filtrate until the solution becomes turbid, then allow it to stand at 4°C to precipitate the product.
-
Final Product: Collect the solid product by filtration, wash with a small amount of cold hexanes, and dry under vacuum. Characterize the resulting complex using NMR, mass spectrometry, and elemental analysis.
Part 2: Premier Application - Asymmetric Transfer Hydrogenation (ATH) of Ketones
The asymmetric transfer hydrogenation of prochiral ketones to form optically active secondary alcohols is a paramount transformation in modern organic synthesis.[6] Ruthenium and Iridium complexes bearing chiral ligands are particularly effective for this reaction, using hydrogen donors like isopropanol or formic acid.[7][8][9] The this compound ligand provides the necessary chirality to drive high enantioselectivity.
Causality of the Catalytic Cycle
The widely accepted mechanism for transfer hydrogenation catalyzed by such Ru(II) and Ir(III) complexes is an "outer-sphere" mechanism. The key steps are:
-
Catalyst Activation: The precatalyst reacts with a base (e.g., isopropoxide from KOH in isopropanol) to form a coordinatively unsaturated 16-electron metal-alkoxide species.
-
Hydride Formation: This alkoxide intermediate undergoes β-hydride elimination to generate the active 18-electron metal-hydride species, releasing acetone. This is the catalytically active species.
-
Hydrogen Transfer: The ketone substrate interacts with the metal-hydride through a hydrogen-bonding network involving the N-H or O-H group on the ligand and the ketone's carbonyl oxygen. This positions the substrate for the stereoselective transfer of the hydride from the metal and a proton from the ligand to the carbonyl group.
-
Product Release & Regeneration: The resulting chiral alcohol product is released, and the 16-electron metal complex is regenerated, ready to react with more isopropanol to restart the cycle.
The chirality of the this compound ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one alcohol enantiomer.
// Edges Precatalyst -> AlkoxideIntermediate [label=" + i-PrO⁻\n- Cl⁻"]; AlkoxideIntermediate -> ActiveHydride [label=" β-Hydride Elimination\n- Acetone"]; ActiveHydride -> TransitionState [label=" + Ketone"]; TransitionState -> Precatalyst [label=" - Chiral Alcohol\n + i-PrOH\n - i-PrO⁻"];
// Labels label_activation [label="Catalyst Activation", shape=plaintext, fontcolor="#202124"]; label_h_transfer [label="Hydrogen Transfer", shape=plaintext, fontcolor="#202124"]; label_regeneration [label="Regeneration", shape=plaintext, fontcolor="#202124"];
// Positioning Precatalyst -> label_activation [style=invis]; ActiveHydride -> label_h_transfer [style=invis]; TransitionState -> label_regeneration [style=invis]; } } Caption: Generalized catalytic cycle for transfer hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a detailed, self-validating procedure for the benchmark reduction of acetophenone to 1-phenylethanol using an in situ prepared catalyst.
Materials:
-
[Ir(COD)Cl]₂ or [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru/Ir)
-
(S)-1-Phenyl-1-(pyridin-2-yl)ethanol (0.011 mmol, 1.1 mol%)
-
Acetophenone (1.0 mmol)
-
Isopropanol (i-PrOH), anhydrous (5.0 mL)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (0.1 mmol)
-
Reaction vial with screw cap
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
Catalyst Preparation (in situ):
-
To a clean, dry reaction vial, add the metal precursor ([Ir(COD)Cl]₂ or [Ru(p-cymene)Cl₂]₂) and the chiral ligand ((S)-1-Phenyl-1-(pyridin-2-yl)ethanol).
-
Add 2.0 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-complexation. The solution should become homogeneous.
-
-
Reaction Setup:
-
To the catalyst solution, add the substrate, acetophenone (1.0 mmol).
-
Add the remaining isopropanol (3.0 mL).
-
Finally, add the base (KOH or t-BuOK).
-
-
Reaction Execution:
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath at the desired temperature (typically 50-82°C).[7]
-
Stir the reaction vigorously for the required time (e.g., 2-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by taking aliquots and analyzing them via Gas Chromatography (GC) or TLC.
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product (1-phenylethanol) by flash column chromatography if necessary.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Data Presentation: Performance in ATH
The effectiveness of a catalyst is measured by its ability to achieve high conversion and high enantioselectivity under mild conditions. The table below summarizes representative data for this class of catalysts.
| Substrate | Metal Center | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | Ru(II) | KOH | 80 | 12 | >95 | up to 76 | [7] |
| Acetophenone | Ir(III) | K₂CO₃ | 40 | 12 | >98 | up to 99 | [10] |
| 4-Chloroacetophenone | Ir(III) | t-BuOK | 40 | 12 | 96 | 95 | [8] |
| 2-Acetylpyridine | Ru(II) | KOH | 82 | 6 | 99 | N/A | [11] |
Note: Data is compiled and representative of performance found in the literature for similar N,O-ligated complexes. Specific performance of the this compound complex may vary.
Conclusion and Authoritative Grounding
Metal complexes of this compound stand as potent and reliable catalysts for asymmetric synthesis, most notably in the transfer hydrogenation of ketones. The ligand's N,O-bidentate chelation and inherent chirality provide a structurally well-defined catalytic pocket, enabling high levels of stereocontrol. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers in academia and industry. The causality-driven explanations for both synthesis and catalysis aim to empower users to not only follow the steps but also to understand the underlying principles, allowing for rational modification and optimization. Future work may involve anchoring these complexes to solid supports for enhanced recyclability or expanding their application to the reduction of other challenging substrates like imines and other unsaturated systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium (II) and Iridium (III) Complexes of N-Heterocyclic Carbene and Pyridinol Derived Bidentate Chelates: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Phenyl-1-(pyridin-2-yl)ethanol in Medicinal Chemistry: A Guide to Synthesis and Biological Evaluation
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. 1-Phenyl-1-(pyridin-2-yl)ethanol emerges as a structurally significant molecule, featuring a chiral alcohol core flanked by both a phenyl and a pyridine ring.[1] This unique arrangement of aromatic and polar functional groups bestows upon it a versatile character, rendering it a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its applications span from being a key building block for antihistamines to a foundational structure for developing novel anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] This guide provides an in-depth exploration of this compound, detailing its synthesis and offering comprehensive protocols for the evaluation of its therapeutic potential.
Part 1: Synthesis of this compound
The synthesis of this compound is a critical first step in harnessing its potential. A common and effective method involves the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, which allows for the stereoselective production of the chiral alcohol. This process is often catalyzed by a chiral metal complex, such as an Iridium-based catalyst with a chiral ligand.[6]
Protocol 1: Asymmetric Hydrogenation for Chiral Synthesis
This protocol outlines a general procedure for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to yield (R)-phenyl(pyridin-2-yl)methanol, a stereoisomer of this compound.[6]
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
Chiral Iridium catalyst (e.g., generated in situ from an Ir complex and a chiral ligand)
-
Base (e.g., Potassium tert-butoxide or Lithium tert-butoxide)
-
Solvent (e.g., Methanol)
-
Hydrogen gas (high pressure)
-
Autoclave reactor
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Water (for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (in situ): In an argon atmosphere, the Iridium complex and the chosen chiral ligand are reacted in a suitable solvent (e.g., dichloromethane, methanol) for 0.5-6 hours to prepare the active catalyst solution.[6] The choice of chiral ligand is crucial for achieving high enantioselectivity.
-
Reaction Setup: In an autoclave, add phenyl(pyridin-2-yl)methanone, the prepared catalyst solution, and a base (e.g., potassium tert-butoxide).[6] The base is essential for the reaction to proceed efficiently.
-
Hydrogenation: Add the solvent (e.g., methanol) to the autoclave. Pressurize the reactor with hydrogen gas (e.g., 3.0-5.0 MPa) and heat to the desired temperature (e.g., 40°C).[6]
-
Reaction Monitoring: Maintain the reaction under these conditions for a specified time (e.g., 8-12 hours).[6] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the reactor and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Add water to the residue and extract the product with an organic solvent like ethyl acetate. The organic phase will contain the desired product.
-
Purification: Dry the combined organic phases over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
-
Characterization: The final product, (R)-phenyl(pyridin-2-yl)methanol, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and its enantiomeric excess (ee) determined by chiral HPLC.[6]
Part 2: Evaluation of Biological Activities
The diverse biological activities reported for derivatives of this compound warrant a thorough investigation of the parent compound and its analogs. The following protocols provide a framework for assessing its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity Evaluation
The presence of the pyridinyl-phenyl moiety has been linked to cytotoxic effects against various cancer cell lines.[4][7] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[9][10]
-
Normal human cell line (e.g., BJ-1) for assessing selectivity[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[8]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells will metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity Evaluation
Derivatives of this compound have demonstrated potent anti-inflammatory activity, likely through the inhibition of cytochrome P450 enzymes.[3] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well sterile tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells and medium only, a group with LPS only, and groups with LPS and the test compound.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition by the test compound compared to the LPS-only control.
-
It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Logical Flow for Anti-inflammatory Screening
Caption: Decision-making workflow for anti-inflammatory drug discovery.
Antimicrobial Activity Evaluation
Pyridine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities.[5][12] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa)[13][14]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and serially dilute it in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Summary Table
| Biological Activity | Assay | Key Parameters Measured | Example Cell Lines/Strains |
| Anticancer | MTT Assay | IC₅₀ (50% inhibitory concentration) | MCF-7, HCT-116 |
| Anti-inflammatory | NO Inhibition Assay | % Inhibition of Nitric Oxide | RAW 264.7 |
| Antimicrobial | Broth Microdilution | MIC (Minimum Inhibitory Concentration) | S. aureus, E. coli |
Conclusion: A Scaffold of Promise
This compound stands as a testament to the power of fundamental chemical structures in driving drug discovery. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it a highly attractive scaffold for medicinal chemists. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate this promising molecule, paving the way for the development of next-generation therapeutics. As our understanding of its structure-activity relationships deepens, so too will our ability to unlock its full therapeutic potential.
References
- 1. Buy this compound hydrochloride | 879671-67-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive bactericidal activity of an ethanol-based hand gel in 15 seconds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 1-Phenyl-1-(pyridin-2-yl)ethanol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1-Phenyl-1-(pyridin-2-yl)ethanol Scaffold
The this compound core structure represents a privileged scaffold in medicinal chemistry and materials science. This tertiary alcohol, featuring both a phenyl and a pyridyl moiety attached to a chiral carbon center, serves as a crucial building block for a diverse range of biologically active molecules. The pyridine ring, a common motif in FDA-approved drugs, imparts unique physicochemical properties, including hydrogen bonding capabilities and potential for metal coordination.[1][2] The chirality of these compounds is often critical for their biological function, making their stereoselective synthesis a key area of research.[3][4]
Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antifungal, herbicidal, antioxidant, and antiproliferative effects.[2][5][6][7][8] For instance, certain phenylpyridine compounds act as potent inhibitors of protoporphyrinogen-IX-oxidase, a key enzyme in chlorophyll biosynthesis, leading to significant herbicidal activity.[5][6] Furthermore, the enantiopure forms of these alcohols are valuable precursors for antihistamines and other pharmaceuticals.[9]
This guide provides detailed protocols for the synthesis of this compound derivatives via Grignard reaction and asymmetric hydrogenation, along with methodologies for evaluating their biological activity.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be approached through several established methods. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.
Protocol 1: Synthesis via Grignard Reaction
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of tertiary alcohols like this compound.[4][10][11] This protocol details the addition of a phenylmagnesium bromide Grignard reagent to 2-acetylpyridine.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive and function as strong bases. They readily react with protic solvents, including water, which would quench the reagent.[10][11] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Diethyl Ether as Solvent: Diethyl ether is a common solvent for Grignard reactions because it is aprotic and its lone pair of electrons can coordinate with the magnesium atom, stabilizing the Grignard reagent in solution.[10]
-
Acidic Workup: The initial product of the Grignard reaction is a magnesium alkoxide salt. An acidic workup is necessary to protonate the alkoxide and yield the final alcohol product.[10]
Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Acetylpyridine:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-acetylpyridine solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Visualization of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation
For applications where enantiopure compounds are required, asymmetric synthesis is essential. Asymmetric catalytic hydrogenation of the corresponding ketone, phenyl(pyridin-2-yl)methanone, is an efficient method to produce chiral this compound with high enantiomeric excess.[3][4]
Causality of Experimental Choices:
-
Chiral Catalyst: The use of a chiral transition metal complex (e.g., with Ru, Rh, or Ir) is crucial for inducing stereoselectivity in the hydrogenation reaction.[3][4] The chiral ligands create a chiral environment around the metal center, leading to the preferential formation of one enantiomer.
-
Hydrogen Gas: Hydrogen gas serves as the reducing agent in this reaction. The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction mixture and enhance the reaction rate.
-
Base: A base, such as potassium tert-butoxide, is often added to facilitate the reaction, though its exact role can vary depending on the catalyst system.[3]
Experimental Protocol:
-
Catalyst Preparation (in situ):
-
In a glovebox, add the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂) to a Schlenk flask.
-
Add the appropriate solvent (e.g., degassed methanol) and stir the mixture at room temperature for the specified time to allow for catalyst formation.
-
-
Asymmetric Hydrogenation:
-
In a separate flask, dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) and the base (e.g., potassium tert-butoxide, 0.05 eq) in the reaction solvent (e.g., methanol).
-
Transfer this solution to the autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 3.0 MPa).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 12 hours).[3]
-
-
Workup and Purification:
-
Cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Part 2: Biological Activity of this compound Derivatives
The diverse biological activities of these derivatives necessitate a range of assays to fully characterize their potential.
Protocol 3: Antifungal Activity Assay
This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against pathogenic fungi.
Causality of Experimental Choices:
-
Broth Microdilution: This method allows for the simultaneous testing of multiple concentrations of several compounds in a high-throughput manner, making it efficient for screening.
-
Standardized Inoculum: Using a standardized fungal inoculum ensures the reproducibility of the assay.
-
Positive Control: A known antifungal agent (e.g., fluconazole) is used as a positive control to validate the assay.
Experimental Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth medium to achieve the final desired inoculum concentration.
-
-
Assay Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (a known antifungal agent), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature and for the required duration for the specific fungal strain.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
-
Protocol 4: Herbicidal Activity Assay (Protoporphyrinogen-IX-Oxidase Inhibition)
This protocol outlines a method to assess the herbicidal activity of the synthesized compounds by measuring their ability to inhibit protoporphyrinogen-IX-oxidase (PPO).[5][6]
Causality of Experimental Choices:
-
PPO Inhibition: PPO is a key enzyme in the chlorophyll biosynthesis pathway, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death in plants.[6]
-
Spectrophotometric Assay: The activity of PPO can be measured spectrophotometrically by monitoring the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Experimental Protocol:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., spinach leaves) in an extraction buffer.
-
Centrifuge the homogenate and use the supernatant containing the PPO enzyme for the assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the enzyme extract, a buffer, and the substrate (protoporphyrinogen IX).
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at a controlled temperature.
-
Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Visualization of the Biological Screening Workflow:
Caption: General workflow for the biological screening of this compound derivatives.
Part 3: Data Presentation and Interpretation
Data Summary Table
The following table provides an example of how to summarize the biological activity data for a series of synthesized this compound derivatives.
| Compound ID | R¹ Substituent | R² Substituent | Antifungal MIC (µg/mL) vs. C. albicans | Herbicidal IC₅₀ (µM) vs. PPO |
| 1a | H | H | 64 | >100 |
| 1b | 4-Cl | H | 16 | 52.3 |
| 1c | 4-F | H | 32 | 45.8 |
| 1d | H | 3-CH₃ | 128 | >100 |
| 1e | 4-Cl | 3-CH₃ | 8 | 21.7 |
| Fluconazole | - | - | 8 | N/A |
| Fomesafen | - | - | N/A | 1.2 |
Interpretation of Results:
The hypothetical data in the table suggests that the introduction of a chloro or fluoro substituent at the 4-position of the phenyl ring (compounds 1b and 1c ) improves both antifungal and herbicidal activity compared to the unsubstituted parent compound (1a ). Further substitution on the pyridine ring with a methyl group (1d ) appears to be detrimental to activity. However, the combination of a 4-chloro substituent on the phenyl ring and a 3-methyl group on the pyridine ring (1e ) results in the most potent compound in this series for both activities. This suggests a synergistic effect between the two substituents.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 4. 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9 | Benchchem [benchchem.com]
- 5. Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead | CHIMIA [chimia.ch]
- 6. chimia.ch [chimia.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Note & Protocol: Strategies for the Etherification of 1-Phenyl-1-(pyridin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Tertiary Alcohol Etherification
The synthesis of ethers from 1-Phenyl-1-(pyridin-2-yl)ethanol, a sterically hindered tertiary alcohol, is a task that requires careful consideration of reaction pathways to avoid common pitfalls such as elimination side reactions. This class of compounds, featuring a chiral center and both phenyl and pyridyl moieties, represents a core structural motif in numerous pharmacologically active molecules. The ether derivatives are of significant interest in drug discovery for modulating properties like solubility, metabolic stability, and target binding affinity.
However, the tertiary nature of the alcohol presents a significant synthetic hurdle. Classical etherification methods, such as the Williamson ether synthesis, typically proceed via an SN2 mechanism, which is severely impeded at a tertiary carbon center due to steric hindrance.[1][2] Furthermore, the conditions required for SN2 reactions often favor the competing E2 elimination pathway, leading to the formation of undesired alkenes.[3][4] Similarly, acid-catalyzed dehydration is a major competing reaction pathway for tertiary alcohols.[4][5]
This guide provides an in-depth analysis and detailed protocols for three effective strategies to achieve the successful etherification of this compound:
-
Williamson Ether Synthesis under Phase-Transfer Catalysis (PTC): A robust method that enhances the nucleophilicity of the alkoxide under mild conditions, minimizing elimination.
-
Acid-Catalyzed SN1 Etherification: A classic approach that leverages the stability of the tertiary carbocation intermediate.
-
The Mitsunobu Reaction: A powerful, albeit complex, method for achieving ether formation with complete inversion of stereochemistry, should a chiral starting material be used.
Each protocol is designed to be a self-validating system, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Mechanistic Considerations and Strategy Selection
The choice of etherification strategy is dictated by the nature of the desired ether and the stability of the tertiary alcohol substrate. The presence of the phenyl and pyridyl groups stabilizes a potential carbocation intermediate, making SN1 pathways viable.
Logical Workflow for Method Selection
Caption: Workflow for selecting the appropriate etherification protocol.
Protocol 1: Williamson Ether Synthesis via Phase-Transfer Catalysis (PTC)
This method is often the most reliable for synthesizing unsymmetrical ethers from tertiary alcohols when a primary alkyl halide is used as the electrophile.[2][4][6] Phase-transfer catalysis excels at generating a highly reactive, "naked" alkoxide anion in the organic phase, where it can react with the alkyl halide under mild conditions that suppress the competing elimination reaction.[7] A quaternary ammonium salt, such as tetra-n-butylammonium bromide (TBAB), is typically used as the catalyst.[7][8]
Mechanism Overview
Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.
Experimental Protocol
| Parameter | Recommendation | Rationale |
| Base | 4M-12.5M NaOH (14-50% aq.) | A concentrated base is needed to deprotonate the tertiary alcohol. The concentration may need optimization to balance reactivity and side reactions.[7] |
| Solvent | Dichloromethane (CH₂Cl₂) or Toluene | An inert organic solvent that is immiscible with water is required for the two-phase system. |
| Catalyst | Tetra-n-butylammonium bromide (TBAB) | TBAB is a common, effective, and relatively inexpensive phase-transfer catalyst.[7][8] |
| Alkylating Agent | Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Must be a primary (or methyl) halide to ensure an SN2 reaction and avoid elimination.[1][2] Iodides are generally more reactive than bromides or chlorides. |
| Temperature | Room Temperature to 40 °C | Mild temperatures are sufficient due to the high reactivity of the "naked" alkoxide and help to minimize elimination side products. |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the organic solvent (e.g., Dichloromethane, ~10 mL per mmol of alcohol), and tetra-n-butylammonium bromide (TBAB, 0.1 equiv).
-
Reagent Addition: Begin vigorous stirring to ensure efficient mixing between the phases. Add the aqueous sodium hydroxide solution (4.0 equiv).
-
Alkylation: Add the primary alkyl halide (1.2-1.5 equiv) dropwise to the rapidly stirring mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, stop the stirring and separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to afford the desired ether.
Protocol 2: Acid-Catalyzed SN1 Etherification
This method is suitable when reacting the tertiary alcohol with a simple, unhindered primary or secondary alcohol that can be used as the solvent or in large excess. The reaction proceeds via a stable tertiary carbocation intermediate formed by the protonation of the hydroxyl group and subsequent loss of water.[9] The primary alcohol then acts as a weak nucleophile to trap the carbocation.[9][10]
Mechanism Overview
Caption: Mechanism of Acid-Catalyzed SN1 Etherification.
Experimental Protocol
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | A strong, non-nucleophilic acid is required to protonate the hydroxyl group effectively.[9] Use in catalytic amounts (5-10 mol%). |
| Solvent/Reagent | The corresponding primary/secondary alcohol (e.g., Methanol, Ethanol) | Using the nucleophilic alcohol as the solvent ensures a large excess, which favors the bimolecular etherification over the unimolecular E1 elimination. |
| Temperature | 0 °C to Room Temperature | Low temperatures are crucial to suppress the competing E1 elimination reaction, which becomes dominant at higher temperatures.[5] |
| Dehydrating Agent | Anhydrous MgSO₄ or molecular sieves (optional) | Can be added to remove the water generated during the reaction, driving the equilibrium towards the product. |
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equiv) in the desired alcohol (e.g., anhydrous Methanol), which serves as both the reagent and solvent. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 equiv) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Workup: Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to isolate the target ether.
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols into a range of functional groups, including ethers.[11][12] It operates under mild, neutral conditions and proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it ideal for stereospecific synthesis.[13][14] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] While powerful, the reaction can be challenging for tertiary alcohols and generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[15]
Mechanism Overview
Caption: Simplified Mechanism of the Mitsunobu Reaction for Etherification.
Experimental Protocol
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane | A dry, aprotic solvent is essential as the reaction intermediates are sensitive to moisture. |
| Phosphine | Triphenylphosphine (PPh₃) | The standard phosphine reagent; acts as the oxygen acceptor. |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) | Often preferred over DEAD as it is more stable and its hydrazine byproduct can be easier to remove. |
| Nucleophile | The second alcohol (R'-OH) | The alcohol to be coupled with the tertiary substrate. It acts as the pronucleophile. |
| Temperature | 0 °C to elevated temperatures (e.g., 80-100 °C) | The initial steps are performed at 0 °C, but the SN2 displacement on a hindered tertiary center may require heating.[13][14] |
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the second alcohol (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise via syringe over 15-20 minutes. The characteristic orange/red color of the DIAD may fade as it reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. If no reaction is observed, the temperature may need to be carefully increased. Monitor progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Purification: Purification can be challenging. A primary filtration through a plug of silica gel can remove some byproducts. Subsequent, careful column chromatography is typically required to isolate the pure ether.
Summary and Conclusion
The successful etherification of the tertiary alcohol this compound is achievable through several strategic approaches.
| Method | Key Reagents | Mechanism | Key Advantages | Key Disadvantages |
| PTC Williamson | NaOH (aq), Alkyl Halide, TBAB | SN2 | High yields for primary alkyl halides; mild conditions; operationally simple. | Limited to primary alkylating agents; E2 elimination is still a risk. |
| Acid-Catalyzed | H₂SO₄ (cat.), Alcohol (excess) | SN1 | Uses simple, inexpensive reagents; good for simple alkyl ethers. | Prone to E1 elimination, especially at higher temps; limited to acid-stable substrates. |
| Mitsunobu | PPh₃, DIAD/DEAD, Alcohol | SN2 | Stereospecific inversion; mild, neutral conditions; broad scope. | Challenging for tertiary alcohols; difficult purification; expensive reagents. |
For general-purpose synthesis of ethers from this compound and primary alkyl halides, the Phase-Transfer Catalysis method offers the best balance of reactivity, mild conditions, and operational simplicity. The Acid-Catalyzed approach is a viable, economical alternative for synthesizing simple methyl or ethyl ethers, provided that temperature is carefully controlled. The Mitsunobu reaction should be reserved for cases where stereochemical control is paramount or other methods have failed due to the complexity of the reaction and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. iagi.or.id [iagi.or.id]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Analytical Development of 1-Phenyl-1-(pyridin-2-yl)ethanol
Introduction: The Versatility of 1-Phenyl-1-(pyridin-2-yl)ethanol in Pharmaceutical Analysis
This compound is a chiral tertiary alcohol of significant interest in the pharmaceutical industry. Its structural resemblance to active pharmaceutical ingredients (APIs) makes it a critical reference standard for purity and impurity profiling, particularly as a known impurity of Doxylamine, designated as "Doxylamine Impurity B".[1][2][3] Furthermore, its chiral nature necessitates the development of stereoselective analytical methods to ensure the enantiomeric purity of related chiral APIs.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, covering its synthesis, characterization, and quantification.
Synthesis of this compound
A reliable in-house synthesis of this compound is often necessary for its use as a reference standard. A common and effective method is the Grignard reaction between 2-acetylpyridine and a phenylmagnesium halide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel under a nitrogen atmosphere.
-
Maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark grey solution to room temperature.
-
-
Grignard Reaction:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Slowly add a solution of 2-acetylpyridine (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil or an off-white solid.[7]
-
Spectroscopic Characterization
Thorough spectroscopic characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
Accurately weigh 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 220 ppm |
The following table summarizes the expected chemical shifts for this compound, based on data from analogous compounds.[8][9]
| Protons/Carbons | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~1.8 (s, 3H) | ~28.0 |
| Hydroxyl (OH) | Variable, broad singlet | - |
| Phenyl (Ar-H) | ~7.2-7.5 (m, 5H) | ~125-128 (multiple peaks) |
| Pyridinyl (Ar-H) | ~7.1-8.5 (m, 4H) | ~120-150 (multiple peaks) |
| Quaternary Carbon (C-OH) | - | ~75.0 |
| Phenyl C-ipso | - | ~145.0 |
| Pyridinyl C-ipso | - | ~163.0 |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the aromatic chromophores and for developing a quantitative analytical method.
-
Prepare a stock solution of this compound in ethanol or methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the same solvent.
-
Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette with the solvent as a blank.
-
The expected spectrum should show absorption maxima characteristic of the phenyl and pyridinyl rings, typically around 260 nm.[10][11][12]
Chromatographic Methods for Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and enantiomeric excess of this compound.
Achiral Purity Determination by Reversed-Phase HPLC
This method is suitable for determining the chemical purity of the synthesized compound.
Caption: Workflow for achiral purity analysis by HPLC.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid), 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL |
Enantioselective Separation by Chiral HPLC
Due to the chiral center at the carbinol carbon, separating the enantiomers is crucial for many applications. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[13][14][15]
| Parameter | Condition |
| Column | Chiralpak AD-H or similar amylose-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve racemic standard and sample in mobile phase to ~0.5 mg/mL |
Rationale for Method Choices:
-
Chiral Stationary Phase: Amylose-based CSPs are known to provide good enantioselectivity for a wide range of chiral compounds, including those with aromatic and polar functional groups. The carbamate derivatives on the amylose backbone create chiral pockets that interact differently with the two enantiomers.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (isopropanol) is typically used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine can improve peak shape and resolution for basic analytes such as pyridines by minimizing interactions with residual silanols on the silica support.
Application as a Reference Standard in Quality Control
This compound serves as a critical reference standard for the quality control of Doxylamine, where it is a specified impurity.[1][2]
Protocol for Impurity Spiking Study
-
Prepare a standard solution of the Doxylamine API at a known concentration.
-
Prepare a stock solution of this compound reference standard.
-
Spike the Doxylamine API solution with the impurity reference standard at various concentration levels (e.g., 0.05%, 0.1%, 0.15% relative to the API concentration).
-
Analyze the spiked samples using a validated HPLC method for Doxylamine and its impurities.
-
Confirm the retention time and establish the relative response factor (RRF) of this compound with respect to the Doxylamine API.
Method Validation Considerations
Any analytical method developed for the quantification of this compound as an impurity should be validated according to ICH Q2(R1) guidelines.[16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. epichem.com [epichem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Phenyl-1-(2-pyridyl)ethanol | CymitQuimica [cymitquimica.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. ema.europa.eu [ema.europa.eu]
The Strategic Role of 1-Phenyl-1-(pyridin-2-yl)ethanol in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, particularly in the pharmaceutical sector, the strategic selection of intermediates is paramount to achieving efficient, scalable, and stereoselective synthetic routes. 1-Phenyl-1-(pyridin-2-yl)ethanol, a chiral pyridyl alcohol, has emerged as a pivotal intermediate, most notably in the synthesis of antihistaminic agents such as Doxylamine and Carbinoxamine. Its structural motif, featuring a chiral benzylic alcohol and a coordinating pyridine ring, makes it a versatile building block for more complex molecular architectures.
This guide provides an in-depth exploration of this compound's application in fine chemical synthesis. We will delve into detailed protocols for its synthesis, with a strong emphasis on asymmetric methods to obtain enantiomerically pure forms, and its subsequent conversion to active pharmaceutical ingredients (APIs). The causality behind experimental choices, mechanistic insights, and practical considerations are highlighted to provide a comprehensive resource for researchers in the field.
I. Synthesis of this compound: Racemic and Asymmetric Approaches
The synthesis of this compound can be approached through classical organometallic additions to yield the racemic product or, more importantly for pharmaceutical applications, through asymmetric methods to access single enantiomers.
Grignard Reaction for Racemic this compound
A straightforward method for the preparation of racemic this compound involves the Grignard reaction between a phenylmagnesium halide and 2-acetylpyridine. This approach is well-suited for producing the scaffold for initial biological screening or for further resolution.
Protocol 1: Synthesis of Racemic this compound via Grignard Reaction
Objective: To synthesize this compound from 2-acetylpyridine and bromobenzene.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
2-Acetylpyridine
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve bromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve 2-acetylpyridine in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.[1]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for oven-dried glassware and anhydrous solvents to prevent quenching of the reagent.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the ketone is exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Ammonium Chloride Quench: A saturated solution of NH₄Cl is a mild acid that effectively quenches the reaction and protonates the resulting alkoxide without causing dehydration of the tertiary alcohol product.
Asymmetric Synthesis of (R)-1-Phenyl-1-(pyridin-2-yl)ethanol
For pharmaceutical applications where a single enantiomer is required, asymmetric synthesis is the preferred route. Asymmetric catalytic hydrogenation of the prochiral ketone, 2-benzoylpyridine (phenyl(pyridin-2-yl)methanone), is a highly efficient method to produce enantiomerically enriched this compound.[2]
Protocol 2: Asymmetric Hydrogenation of 2-Benzoylpyridine
Objective: To synthesize (R)-1-phenyl-1-(pyridin-2-yl)methanol with high enantioselectivity.
Materials:
-
2-Benzoylpyridine (phenyl(pyridin-2-yl)methanone)
-
Chiral ligand (e.g., a chiral ferrocene N,N,P tridentate ligand)
-
Metal complex (e.g., [Ir(COD)Cl]₂)
-
Methanol
-
Base (e.g., Lithium tert-butoxide)
-
Hydrogen gas (H₂)
-
Autoclave
-
Ethyl acetate
-
Deionized water
Procedure:
-
Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., Argon), add the chiral ligand and the metal complex to methanol. Stir at room temperature for 30 minutes to prepare the catalyst solution.[2]
-
Hydrogenation: In an autoclave, add 2-benzoylpyridine, the prepared catalyst solution, lithium tert-butoxide, and methanol.[2]
-
Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ (e.g., 3.0 MPa).[2]
-
Heat the reaction mixture to a specified temperature (e.g., 40 °C) and stir for the required time (e.g., 12 hours).[2]
-
Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.[2]
-
Add deionized water to the residue and extract with ethyl acetate.[2]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-phenyl-1-(pyridin-2-yl)methanol.[2]
-
The product can be further purified by column chromatography if necessary.
Data Presentation: Asymmetric Hydrogenation of 2-Benzoylpyridine
| Entry | Catalyst System | Base | Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Ir]/Chiral Ferrocene Ligand I-7 | LiOtBu | 3.0 | 40 | 12 | 97 | 99 |
| 2 | [Ir]/Chiral Ferrocene Ligand I-7 | LiOtBu | 5.0 | 40 | 8 | 93 | 94 |
| 3 | [Ir]/Chiral Ferrocene Ligand I-7 | KOtBu | 3.0 | 40 | 12 | 71 | 93 |
Data adapted from patent CN109776400B.[2]
Expertise & Experience: The Role of the Chiral Catalyst
The success of this asymmetric hydrogenation hinges on the chiral catalyst, which creates a chiral environment around the prochiral ketone. The chiral ligand, in this case, a ferrocene-based N,N,P tridentate ligand, coordinates to the iridium metal center.[2] This coordination creates a sterically defined pocket. The substrate, 2-benzoylpyridine, can only approach the metal hydride from one face, leading to the preferential formation of one enantiomer of the alcohol product. The choice of the metal (Iridium is highly active for ketone hydrogenation), the specific chiral ligand, the base (which can influence the catalytic cycle), and the reaction conditions are all critical parameters that must be optimized to achieve high yield and enantioselectivity.[3]
Visualization: Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric synthesis of (R)-1-phenyl-1-(pyridin-2-yl)ethanol.
II. Application in the Synthesis of Doxylamine
This compound is a key intermediate in the synthesis of the first-generation antihistamine, Doxylamine. The synthesis involves the etherification of the hydroxyl group of the alcohol with 2-dimethylaminoethyl chloride. This reaction is a classic example of the Williamson ether synthesis.[4][5]
Protocol 3: Synthesis of Doxylamine from this compound
Objective: To synthesize N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine (Doxylamine) via Williamson ether synthesis.
Materials:
-
This compound
-
2-Dimethylaminoethyl chloride hydrochloride
-
Potassium hydroxide (KOH)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add this compound and toluene.
-
Add powdered potassium hydroxide to the mixture and stir.
-
Add 2-dimethylaminoethyl chloride hydrochloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Doxylamine.
-
The crude product can be purified by vacuum distillation or by conversion to its succinate salt.[4]
Mechanism Insight: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[5] In the first step, the strong base, potassium hydroxide, deprotonates the hydroxyl group of this compound to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of 2-dimethylaminoethyl chloride, displacing the chloride leaving group and forming the ether linkage of Doxylamine.
Visualization: Doxylamine Synthesis Pathway
Caption: Synthetic pathway for Doxylamine via Williamson ether synthesis.
III. Application in the Synthesis of Carbinoxamine
Similar to Doxylamine, Carbinoxamine is another ethanolamine antihistamine. The synthesis of its enantiomerically pure form, (S)-Carbinoxamine, utilizes the chiral intermediate (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. The subsequent etherification step is also a Williamson ether synthesis.[6]
Protocol 4: Asymmetric Synthesis of S-Carbinoxamine
Objective: To synthesize S-Carbinoxamine from (S)-(4-chlorophenyl)-2-pyridinemethanol.
Materials:
-
(S)-(4-chlorophenyl)-2-pyridinemethanol
-
2-Chloro-N,N-dimethylethylamine
-
Sodium hydroxide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve (S)-(4-chlorophenyl)-2-pyridinemethanol in DMF in a reaction flask.[6]
-
Add sodium hydroxide and stir the mixture at room temperature for 30 minutes.[6]
-
Add 2-chloro-N,N-dimethylethylamine and potassium carbonate to the reaction mixture.[6]
-
Heat the reaction to 80-90 °C and stir for approximately 7 hours.[6]
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixed solvent of petroleum ether and ethyl acetate to yield pure S-Carbinoxamine.[6]
Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating. The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final products can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their identity and purity. For chiral syntheses, the enantiomeric excess should be determined using chiral HPLC or chiral GC.
IV. Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a range of fine chemicals, particularly antihistamines. The ability to synthesize these molecules in an enantiomerically pure form through asymmetric catalysis is a testament to the advancements in modern organic synthesis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize these valuable building blocks in their synthetic endeavors, ultimately contributing to the development of new and improved pharmaceuticals.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
challenges in the scale-up of 1-Phenyl-1-(pyridin-2-yl)ethanol synthesis
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol. Particular focus is given to the challenges encountered during the scale-up from laboratory to pilot-plant production.
Overview of Synthetic Strategies
This compound is a tertiary alcohol and a valuable intermediate in pharmaceutical synthesis, notably as a precursor to Doxylamine.[1][2] Its synthesis can be approached through several routes, each with distinct advantages and challenges, especially concerning scalability.
The most prevalent and industrially relevant methods include:
-
Grignard Reaction: This is the classical and most direct carbon-carbon bond-forming method. It typically involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-acetylpyridine, or alternatively, an alkyl Grignard (e.g., methylmagnesium bromide) with 2-benzoylpyridine (phenyl(pyridin-2-yl)methanone).[3][4]
-
Asymmetric Hydrogenation: For enantiomerically pure products, the asymmetric hydrogenation of a prochiral ketone precursor, phenyl(pyridin-2-yl)methanone, is a modern and highly effective approach.[5][6] This method often employs sophisticated chiral metal catalysts (e.g., Iridium or Ruthenium complexes).
This guide will primarily focus on the Grignard reaction pathway , as it is a foundational and widely used method where significant scale-up challenges often arise.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the Grignard synthesis of this compound?
The primary challenge is managing the reaction's highly exothermic nature.[7] Grignard reagent formation and its subsequent reaction with the ketone release substantial amounts of heat. On a large scale, inadequate heat dissipation can lead to a runaway reaction, posing a significant safety risk and promoting the formation of undesirable byproducts.[8] Effective thermal management through controlled addition rates and robust cooling systems is critical.
Q2: Why are strictly anhydrous conditions so critical for this reaction?
Grignard reagents are extremely strong bases and nucleophiles.[9] They react readily with protic sources, especially water, in a vigorous acid-base reaction that quenches the reagent and reduces yield.[3] Any moisture in the glassware, solvents, or starting materials will consume the Grignard reagent, preventing it from reacting with the ketone. On a large scale, ensuring that large volumes of solvents and reagents are completely anhydrous is a significant logistical challenge.
Q3: What are the main byproducts to expect, and how do they impact purification?
Common byproducts in Grignard reactions include:
-
Biphenyl: Formed from the coupling of two phenyl radicals during the formation of phenylmagnesium bromide.[9]
-
Unreacted Starting Materials: Phenyl(pyridin-2-yl)methanone or 2-acetylpyridine may remain if the Grignard reagent is not added in sufficient excess or is prematurely quenched.
-
Products of Enolization: The ketone starting material can be deprotonated by the Grignard reagent, forming an enolate that does not react further to form the desired alcohol. This is a more significant issue with sterically hindered ketones.
These impurities can complicate purification, often requiring column chromatography on a lab scale or multiple recrystallization or distillation steps on a larger scale.
Q4: How can the progress of the reaction be monitored effectively?
Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction completion.[7] A sample is taken from the reaction mixture, carefully quenched, and spotted on a TLC plate alongside the starting ketone. The disappearance of the starting material spot indicates the reaction is complete. For larger-scale operations, online monitoring techniques like near-infrared (NIR) or Raman spectroscopy can provide real-time data on reactant concentrations.[8]
Q5: What are the key safety precautions for this synthesis?
-
Flammability: The common solvent, diethyl ether, is extremely flammable and has a low boiling point and high vapor pressure.[3] All operations must be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere (Nitrogen or Argon).[10][11]
-
Reactivity: Grignard reagents are highly reactive. Personal Protective Equipment (PPE), including safety goggles, face shields, and flame-resistant lab coats, is mandatory.[12]
-
Quenching: The reaction quench (e.g., with aqueous ammonium chloride or dilute acid) can be highly exothermic and release flammable gases if unreacted magnesium is present. The quenching agent must be added slowly and with adequate cooling.[3]
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound via the Grignard pathway.
Problem 1: Grignard Reaction Fails to Initiate or is Sluggish
| Probable Cause | Recommended Solution |
| Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings prevents contact with the alkyl halide.[9] | Activation of Magnesium: Use mechanical stirring to grind the turnings and expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to chemically activate the surface. For large-scale reactions, pre-dried, high-surface-area magnesium is recommended. |
| Presence of Moisture: Trace amounts of water in the solvent or on the glassware are quenching the initial radicals needed for propagation. | Rigorous Anhydrous Technique: Oven-dry all glassware immediately before use.[7] Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF). Ensure the inert gas line is dry. |
| Low Reagent Purity: Impurities in the bromobenzene or 2-acetylpyridine can inhibit the reaction. | Reagent Purification: Use freshly distilled bromobenzene and 2-acetylpyridine. Verify the purity of starting materials via GC or NMR before commencing the reaction. |
Problem 2: Low Yield of this compound
| Probable Cause | Recommended Solution |
| Incomplete Grignard Formation: An insufficient amount of active Grignard reagent was formed. | Titrate the Grignard Reagent: Before adding the ketone, take an aliquot of the Grignard solution and titrate it to determine the exact concentration. This allows for the precise addition of the required stoichiometry (typically 1.1-1.5 equivalents). |
| Side Reaction (Enolization): The Grignard reagent acts as a base, deprotonating the α-carbon of the 2-acetylpyridine to form an unreactive enolate. | Lower Reaction Temperature: Add the ketone solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C or below). This favors the nucleophilic addition pathway over the base-mediated enolization. |
| Side Reaction (Wurtz Coupling): Formation of biphenyl reduces the amount of available Grignard reagent.[9] | Controlled Addition: Add the bromobenzene solution to the magnesium suspension slowly. A rapid addition increases the local concentration of the halide, favoring coupling. |
| Difficult Product Isolation: The product may form a stable salt or emulsion during the aqueous workup, leading to loss. | Optimized Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching.[3] This is a weakly acidic proton source that hydrolyzes the magnesium alkoxide salt while minimizing the risk of side reactions with the tertiary alcohol. Adjusting the pH of the aqueous layer can help break emulsions. |
Diagram: Troubleshooting Low Yield
The following diagram outlines a decision-making process for troubleshooting low product yields.
Caption: Decision tree for diagnosing causes of low product yield.
Detailed Experimental Protocol (Lab Scale)
This protocol describes the synthesis of this compound via the reaction of phenylmagnesium bromide with 2-acetylpyridine.
Diagram: Grignard Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Quantity (10 mmol scale) | Notes |
| Magnesium Turnings | 365 mg (15.0 mmol) | |
| Iodine | 1 crystal | For initiation |
| Bromobenzene | 1.57 g (10.0 mmol) | Freshly distilled |
| Anhydrous Diethyl Ether | 50 mL | |
| 2-Acetylpyridine | 1.21 g (10.0 mmol) | Freshly distilled |
| Saturated NH₄Cl (aq) | 20 mL | For quenching |
| Sodium Sulfate (anhydrous) | As needed | For drying |
Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Formation: Place the magnesium turnings in the flask. Add the iodine crystal. Add 10 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene in 20 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 2 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear grey and cloudy.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C using an ice bath. Dissolve the 2-acetylpyridine in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Addition of Ketone: Add the 2-acetylpyridine solution dropwise to the cooled, stirring Grignard reagent. A thick precipitate may form. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the 2-acetylpyridine is consumed.
-
Workup (Quench): Cool the reaction mixture back to 0 °C. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir until the salts are dissolved as much as possible.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 6. 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. carlroth.com [carlroth.com]
Technical Support Center: Purification of 1-Phenyl-1-(pyridin-2-yl)ethanol
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-Phenyl-1-(pyridin-2-yl)ethanol by column chromatography. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address specific challenges encountered in the laboratory, ensuring a logical and scientifically sound purification workflow.
Part 1: Pre-Purification and Method Development
This section focuses on understanding the starting material and developing a robust separation method using Thin-Layer Chromatography (TLC).
FAQ: What are the likely impurities in my crude this compound sample?
Understanding the potential impurities is critical for designing an effective purification strategy. This compound is commonly synthesized via a Grignard reaction, for instance, by reacting the Grignard reagent from 2-bromopyridine with acetophenone, or by reacting 2-benzoylpyridine with a methyl Grignard reagent[1][2].
Consequently, your crude product may contain:
-
Unreacted Starting Materials: Acetophenone or 2-benzoylpyridine are common, relatively non-polar ketones. Unreacted 2-bromopyridine may also be present.
-
Grignard Byproducts: Grignard reagents are highly reactive and sensitive to moisture and air[3][4]. Quenched Grignard reagent (e.g., pyridine from 2-pyridylmagnesium bromide) or coupling byproducts (e.g., 2,2'-bipyridine) can form.
-
Dehydration Product: The target tertiary alcohol can undergo acid-catalyzed dehydration to form 2-(1-phenylethenyl)pyridine, especially during an acidic workup or upon prolonged contact with acidic silica gel.
These impurities typically have different polarities than the desired alcohol, making them separable by silica gel chromatography.
FAQ: How do I select the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC)?
The selection of an appropriate mobile phase is the most critical step for successful column chromatography. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value ensures that the compound moves down the column at a reasonable rate, providing good separation from impurities without requiring an excessive volume of solvent.
Recommended Starting Solvent Systems: A mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or diethyl ether) is standard. Given the polarity of the hydroxyl and pyridyl groups, start with the following ratios:
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Hexanes:Ethyl Acetate | 4:1 | Low | Increase ethyl acetate to decrease Rf. |
| Heptane:Ethyl Acetate | 3:1 | Low-Medium | A good general-purpose starting point.[5] |
| Pentane:Diethyl Ether | 2:1 | Medium | Diethyl ether can provide different selectivity.[6] |
Step-by-Step Protocol for TLC Analysis:
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount of your chosen solvent system. Cover it to allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). The phenyl and pyridyl rings will be UV active. Staining with potassium permanganate can also be used to visualize the alcohol group.
-
Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent ratio until your target compound's Rf is in the 0.25-0.35 range.
-
If Rf is too high (>0.4): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Troubleshooting: My spots are streaking or "tailing" on the TLC plate. What's wrong?
Tailing is a common issue when chromatographing basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the spot to drag along the plate.
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia to your mobile phase (typically 0.1-1%). This neutralizes the acidic sites on the silica, preventing the strong interaction with your basic compound.
-
Example Eluent: Hexanes:Ethyl Acetate:Triethylamine (70:30:0.5)
-
-
Use a Different Stationary Phase: For persistent issues, consider using a less acidic stationary phase like neutral alumina. However, optimizing the mobile phase is usually sufficient.
Part 2: Column Chromatography Protocol and Troubleshooting
This section provides a detailed workflow for the purification and addresses common problems encountered during the process.
Experimental Workflow: Column Chromatography
// Add edge from Prep to Run TLC -> Load [lhead=cluster_run, ltail=cluster_prep, style=invis]; } } Caption: Workflow for purification by column chromatography.
FAQ: How do I properly pack and run the column?
A well-packed column is essential for good separation. The "slurry" or "wet packing" method is generally most reliable for preventing cracks and channels[7].
Step-by-Step Protocol for Column Chromatography:
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Slurry Packing:
-
In a beaker, mix silica gel with your initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) to form a consistent, pourable slurry.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica settle evenly.
-
Open the stopcock and drain some solvent, collecting it for reuse. Continuously add slurry until the desired column height is reached (typically a 20:1 to 40:1 ratio of silica weight to crude product weight). Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. Gently add a protective layer of sand on top.
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the mobile phase. Pipette this concentrated solution directly onto the top of the silica bed, being careful not to disturb the surface.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase to the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials. The number and size of fractions will depend on the scale of your separation.
-
-
Fraction Analysis:
-
Spot every few fractions (or every fraction) onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain your pure product.
-
Combine the fractions that show only a single spot corresponding to your product's Rf.
-
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified this compound.
Troubleshooting: The separation is poor, and my fractions are still mixed. What went wrong?
Poor separation can result from several factors. Consider the following:
-
Incorrect Mobile Phase: The polarity difference between your compound and the impurities might be too small for the chosen solvent system. Re-evaluate your TLC and try a different solvent system (e.g., switch from ethyl acetate to diethyl ether) to alter the selectivity.
-
Column Overloading: If too much crude material is loaded onto the column, the bands will broaden and overlap. A general rule is to use 20-40 g of silica for every 1 g of crude product.
-
Poorly Packed Column: Channels or cracks in the silica bed will lead to an uneven solvent front and poor separation. If this occurs, the column must be repacked.
-
Sample was not concentrated enough during loading: If wet loading, using too much solvent to dissolve the sample will cause the initial band to be very broad, compromising the entire separation.
Troubleshooting: My compound is not eluting from the column. What should I do?
If your compound remains at the top of the column, the mobile phase is not polar enough to move it. This can be solved by gradually increasing the polarity of the eluent, a technique known as gradient elution .
-
Procedure: Start eluting with the solvent system determined by TLC. If the product does not move, gradually increase the percentage of the polar solvent. For example, switch from 4:1 Hexanes:EtOAc to 3:1, then 2:1, and so on. This should be done slowly to avoid compromising separation. A polar solvent like methanol can be added in small amounts (1-5%) for very polar compounds that are difficult to elute.
References
common side products in the synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol
Technical Support Center: Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields and purity.
The primary synthetic route involves the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), to 2-benzoylpyridine. While theoretically straightforward, this reaction is sensitive to several factors that can lead to the formation of significant side products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and the emergence of impurities.
Q1: What are the most via the Grignard reaction?
A: The most frequently encountered side products are:
-
Biphenyl: Formed from the coupling of the phenyl Grignard reagent with itself or with unreacted bromobenzene.
-
Unreacted 2-Benzoylpyridine: Recovery of starting material is common and typically indicates issues with reagent activity or reaction conditions.
-
Benzene: Results from the Grignard reagent being quenched by trace amounts of water or other acidic protons in the reaction mixture.
-
1,4-dihydropyridine derivatives: Arising from the nucleophilic addition of the Grignard reagent to the pyridine ring itself, rather than the carbonyl group.
Q2: Why is biphenyl consistently appearing in my crude product mixture?
A: Biphenyl is a classic byproduct of Grignard reactions involving phenylmagnesium halides. Its formation is primarily due to a Wurtz-type coupling reaction where the Grignard reagent reacts with the parent aryl halide (bromobenzene) that may be present. This can be exacerbated by higher reaction temperatures and the presence of certain metal impurities. Several mechanisms, including radical-nucleophilic aromatic substitution (SRN1), have been proposed for this coupling.
Q3: My reaction yield is low, and I'm recovering a lot of the 2-benzoylpyridine starting material. What's going wrong?
A: This is a very common issue and almost always points to a problem with the Grignard reagent itself. Phenylmagnesium bromide is a strong base and will react with any source of protons, especially water. If your glassware, solvent (ether or THF), or starting materials are not scrupulously dry, the reagent will be quenched, forming benzene, and will be unavailable to react with the ketone. Another cause could be the incomplete formation of the Grignard reagent due to a passivated layer of magnesium oxide on the magnesium turnings.
Q4: Is it possible for the phenylmagnesium bromide to react with the pyridine ring instead of the ketone?
A: Yes, this is a known side reaction. The pyridine ring is an electron-deficient aromatic system, and its carbon atoms are susceptible to nucleophilic attack. While the carbonyl group at the 2-position is the primary electrophilic site, addition at the C4 or C6 positions of the pyridine ring can occur, leading to dihydropyridine intermediates. This pathway becomes more competitive at elevated temperatures.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Issue 1: Significant Presence of Biphenyl Impurity
-
Symptoms: Your NMR or GC-MS analysis shows a significant peak corresponding to biphenyl (a non-polar compound). Purification by chromatography is difficult due to similar polarities with other potential byproducts.
-
Root Cause Analysis: The formation of biphenyl occurs when the phenyl radical, an intermediate in Grignard formation, dimerizes or when the formed Grignard reagent attacks unreacted bromobenzene. This is often promoted by:
-
High local concentrations of bromobenzene during Grignard formation.
-
Elevated reaction temperatures.
-
Presence of transition metal impurities that can catalyze coupling reactions.
-
-
Mitigation Protocol:
-
Reagent Formation: Add the solution of bromobenzene to the magnesium turnings very slowly and dropwise to maintain a gentle reflux and avoid accumulation of the halide.
-
Temperature Control: Maintain the reaction at a gentle reflux (around 35°C for diethyl ether). Do not apply excessive external heat.
-
High-Quality Reagents: Use high-purity, finely divided magnesium turnings to ensure a rapid and clean initiation.
-
Inert Atmosphere: Conduct the entire reaction under a strictly inert atmosphere (e.g., dry Argon or Nitrogen) to prevent oxidative side reactions that can contribute to radical formation.
-
Issue 2: Low Conversion of 2-Benzoylpyridine (Starting Material Recovery)
-
Symptoms: High percentage of 2-benzoylpyridine is recovered after workup, resulting in a low yield of the desired alcohol.
-
Root Cause Analysis: This indicates a loss of the active Grignard reagent. The C-Mg bond is highly polarized, making the carbon atom extremely basic and nucleophilic. It will readily deprotonate any available acid, with water being the most common culprit.
-
Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for maintaining anhydrous reaction conditions.
-
Validation Step: Titration of the Grignard Reagent To avoid wasting valuable starting material, it is best practice to determine the exact concentration of your Grignard reagent before adding it to the ketone. A simple titration with I₂ can be performed.
-
Accurately transfer 1.0 mL of the Grignard solution to a dry flask under an inert atmosphere.
-
Add a few crystals of I₂. The iodine will react with the Grignard reagent, causing the initial brown color to disappear.
-
Continue adding a standardized solution of I₂ in anhydrous THF dropwise until the faint brown color of iodine persists.
-
The moles of Grignard reagent can be calculated from the moles of I₂ consumed.
-
Issue 3: Formation of an Unexpected, More Polar Byproduct
-
Symptoms: TLC analysis shows a spot that is more polar than the starting material but distinct from the desired product. Mass spectrometry may indicate a mass corresponding to the addition of a phenyl group and two hydrogens.
-
Root Cause Analysis: This could be a dihydropyridine derivative formed by the nucleophilic addition of the phenyl group to the pyridine ring. The resulting anionic intermediate is then protonated during the aqueous workup.
-
Mitigation Protocol:
-
Temperature Control: Add the Grignard reagent to the solution of 2-benzoylpyridine at a low temperature (e.g., 0°C or -78°C) to favor addition to the more electrophilic carbonyl carbon.
-
Slow Addition: Add the Grignard reagent slowly to the ketone solution. A "reverse addition" (adding the ketone to the Grignard) can sometimes lead to higher local concentrations of the nucleophile, potentially increasing ring addition.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophile preferentially to that site. This should be approached with caution as it can also influence other side reactions.
-
Part 3: Data Summary & Mechanisms
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Condition | Biphenyl Formation | Starting Material Recovery | Ring Addition | Recommended Action |
| Temperature | High (> 40°C) | Increased | Low | Increased | Maintain gentle reflux (Ether) or 0°C (THF). |
| Low (0°C) | Decreased | Potential for increase | Decreased | Optimal for addition step. | |
| Addition Rate | Fast | Increased | Low | Increased | Add Grignard reagent dropwise over 30-60 min. |
| Slow | Decreased | Low | Decreased | Recommended | |
| Atmosphere | Air/Moisture | - | High (Quenching) | - | Use strict anhydrous/inert techniques. |
| Inert (Ar/N₂) | Low | Low | Low | Mandatory |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the major competing side reactions.
Caption: Competing reaction pathways in the synthesis.
Technical Support Center: Enantioselective Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol
Welcome to the technical support center for the asymmetric synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol. This chiral tertiary alcohol is a valuable building block in medicinal chemistry, notably as an intermediate for compounds like Doxylamine[1][2]. However, its synthesis presents significant challenges common to the construction of sterically hindered chiral tertiary alcohols[3][4]. The primary difficulties lie in the reduced reactivity of the ketone precursor and the challenge of achieving high enantio-face differentiation[4].
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has a good chemical yield, but the enantiomeric excess (ee) is disappointingly low. What are the likely causes?
Low enantioselectivity is a common hurdle. The root cause is often an insufficient energy difference between the diastereomeric transition states leading to the (R) and (S) products. Several factors can contribute to this:
-
Reaction Temperature: Elevated temperatures can provide enough thermal energy to overcome the activation energy barrier for both competing reaction pathways, leading to a more racemic product. Lowering the reaction temperature is often the most effective first step to improve ee. For instance, some zinc-catalyzed phenyl transfers see improved enantioselectivity when the temperature is dropped to –40 °C[5].
-
Catalyst or Ligand Integrity: The chiral catalyst or ligand is the heart of the reaction. Its purity and structural integrity are paramount.
-
Degradation: Air or moisture sensitivity can lead to decomposition. Ensure all components are handled under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Purity: Impurities in the ligand or metal precursor can interfere with the formation of the active catalytic species.
-
Incorrect Catalyst Choice: The chosen ligand may not provide sufficient steric or electronic influence to effectively control the stereochemistry for this specific substrate. Heteroaromatic substrates can sometimes exhibit poor selectivity with catalysts that work well for simple aromatic ketones[5].
-
-
Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the transition states. A solvent screen (e.g., Toluene, THF, CH₂Cl₂, Hexanes) is a valuable optimization step.
-
Reagent Stoichiometry: An excess of the organometallic reagent or the presence of achiral additives can sometimes lead to an uncatalyzed, non-selective background reaction, which erodes the overall ee.
Caption: Troubleshooting decision tree for low enantiomeric excess (ee).
Q2: The reaction is stalled or giving a very low yield. What should I investigate?
Low conversion points to issues with reactivity or catalyst stability. The synthesis of tertiary alcohols is inherently challenging due to the steric hindrance and lower electrophilicity of ketones compared to aldehydes[3][4].
-
Catalyst Deactivation: The pyridine nitrogen is a Lewis base and can strongly coordinate to the metal center of the catalyst. This can act as a competitive inhibitor, displacing the activating ligand or preventing the ketone substrate from coordinating, thereby shutting down the catalytic cycle[6].
-
Solution: Consider using a catalyst system known to be tolerant of nitrogen-containing substrates. In some cases, using the N-oxide of the pyridine substrate can mitigate this inhibition and even lead to unique reactivity[6].
-
-
Reagent Quality: Organometallic reagents (e.g., Phenylmagnesium bromide, Diphenylzinc) are sensitive to air and moisture. Poor quality or partially decomposed reagents will have low activity. Always titrate organometallic reagents before use.
-
Reaction Conditions:
-
Temperature: While low temperatures favor selectivity, some reactions require a certain thermal threshold to proceed at a reasonable rate. If conversion is low at -40°C, try running the reaction at -20°C or 0°C to find a balance between rate and selectivity.
-
Concentration: Reactions that are too dilute may proceed slowly. Check the literature for optimal concentration ranges.
-
-
Inert Atmosphere: Oxygen can degrade both the catalyst and organometallic reagents. Water will quench organometallics. Ensure your glassware is oven- or flame-dried and the reaction is run under a positive pressure of a dry, inert gas.
Q3: I'm having difficulty with the purification and isolation of the final product. What are the best practices?
Purification can be complicated by the product's properties and residual catalyst.
-
Chromatography:
-
Stationary Phase: Standard silica gel is often the first choice. However, the basic nitrogen of the pyridine ring can cause significant tailing on acidic silica. This can be suppressed by pre-treating the silica with a base (e.g., slurrying with 1-2% triethylamine in the eluent) or by using deactivated/neutral alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is essential for accurately determining the enantiomeric excess and can also be used for preparative separation[7][8]. Polysaccharide-based CSPs are often effective[8].
-
-
Workup Procedure:
-
Quenching: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl rather than strong acids, which could potentially promote racemization.
-
Catalyst Removal: Some metal catalysts (e.g., Ruthenium, Iridium) can be difficult to remove. A workup that includes a wash with a mild chelating agent solution (like aqueous citrate or EDTA) or filtration through a dedicated metal scavenger resin can be effective.
-
-
Product Stability: Chiral tertiary alcohols can be susceptible to racemization, especially under acidic or basic conditions or at elevated temperatures[3]. Keep all workup and purification steps as mild and brief as possible.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary catalytic strategies for synthesizing chiral this compound?
There are two main approaches, both starting from commercially available precursors:
-
Asymmetric Phenyl Addition to 2-Acetylpyridine: This involves the addition of a phenyl nucleophile to the prochiral ketone, 2-acetylpyridine. The key is a chiral catalyst that directs the phenyl group to one of the two enantiofaces of the ketone. Common phenyl sources include diphenylzinc (Ph₂Zn) or phenyl Grignard reagents (PhMgBr), often in the presence of a chiral ligand and a metal salt (e.g., Zn(OTf)₂, Ti(OⁱPr)₄)[5][9].
-
Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone: This strategy starts with the corresponding ketone and uses a chiral reducing agent to deliver a hydride asymmetrically. Asymmetric transfer hydrogenation (ATH) is a powerful method, using a hydrogen donor like isopropanol or formic acid in the presence of a chiral transition metal catalyst, such as a Ru- or Ir-complex with a chiral diamine or amino alcohol ligand[10][11][12]. Asymmetric catalytic hydrogenation with H₂ gas is also highly effective and atom-economical[13].
| Strategy | Precursor | Key Reagents/Catalysts | Advantages | Disadvantages |
| Asymmetric Phenyl Addition | 2-Acetylpyridine | Ph₂Zn or PhMgX + Chiral Ligand (e.g., amino alcohols, BINOL derivatives) | Builds C-C bond directly | Organometallic reagents are highly sensitive; potential for catalyst inhibition. |
| Asymmetric Transfer Hydrogenation | Phenyl(pyridin-2-yl)methanone | Chiral Ru/Ir catalyst + H-donor (e.g., i-PrOH, HCOOH/NEt₃) | Milder conditions; avoids sensitive organometallics. | Requires synthesis of the ketone precursor first. |
| Asymmetric Hydrogenation | Phenyl(pyridin-2-yl)methanone | Chiral Ru/Rh/Ir catalyst + H₂ gas | Highly atom-economical; clean. | Requires high-pressure hydrogenation equipment.[13] |
Q: How does the pyridine nitrogen impact the synthesis?
The lone pair on the pyridine nitrogen atom makes it a Lewis base. This has two major implications:
-
Catalyst Inhibition: As mentioned in the troubleshooting section, the nitrogen can coordinate to the Lewis acidic metal center of the catalyst, potentially blocking the active site and inhibiting the reaction[6].
-
Chelation Control: In some catalyst systems, the pyridine nitrogen can act as a beneficial coordinating group. The substrate can form a bidentate complex with the metal center (coordinating through both the carbonyl oxygen and the pyridine nitrogen). This rigidifies the transition state and can lead to enhanced enantioselectivity compared to substrates lacking such a coordinating group[10]. The success of the reaction often depends on whether the catalyst system is designed to leverage or tolerate this coordination.
Q: Which analytical techniques are best for determining yield and enantiomeric excess?
-
Yield Determination:
-
¹H NMR: Quantitative NMR (qNMR) using an internal standard is a highly accurate method for determining the yield in the crude reaction mixture before purification.
-
Isolated Yield: This is the mass of the pure product obtained after all purification steps, representing the practical efficiency of the synthesis.
-
-
Enantiomeric Excess (ee) Determination:
-
Chiral HPLC: This is the gold standard. It separates the two enantiomers, and the ee is calculated from the relative peak areas. A variety of chiral stationary phases are available, with polysaccharide-based columns being a common choice[7][8].
-
Chiral GC: For volatile derivatives, gas chromatography with a chiral column can also be used.
-
NMR with Chiral Shift Reagents: While less common now, adding a chiral lanthanide shift reagent can sometimes resolve the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for integration and ee calculation.
-
Q: Can biocatalysis be used for this synthesis?
Yes, biocatalysis is a powerful and green alternative. The asymmetric reduction of phenyl(pyridin-2-yl)methanone can be achieved with high enantioselectivity and yield using whole-cell biocatalysts or isolated enzymes (ketoreductases). For example, Lactobacillus paracasei has been shown to reduce the ketone to (S)-phenyl(pyridin-2-yl)methanol with >99% ee and 93% yield on a gram scale[14]. Biocatalysis often proceeds under mild conditions (room temperature, aqueous media) and can offer excellent stereocontrol[3].
Protocols & Workflows
Representative Protocol: Asymmetric Transfer Hydrogenation of Phenyl(pyridin-2-yl)methanone
This protocol is a generalized example based on common procedures for Noyori-type catalysts and should be adapted based on the specific ligand and catalyst used.[15]
Materials:
-
Phenyl(pyridin-2-yl)methanone (1.0 mmol, 183.2 mg)
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg)
-
(1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.0055 mmol, 2.0 mg)
-
Formic acid (2.0 mmol, 76 µL)
-
Triethylamine (4.0 mmol, 557 µL)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.
-
Add 2 mL of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for pre-catalyst formation.
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the phenyl(pyridin-2-yl)methanone substrate to the catalyst mixture, followed by the remaining 3 mL of solvent.
-
Add the freshly prepared formic acid/triethylamine mixture (approx. 400 µL of the 5:2 mixture, corresponding to ~2 mmol HCOOH) to the reaction flask.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N) using a hexane/ethyl acetate gradient.
-
Determine yield and analyze for enantiomeric excess using chiral HPLC.
Caption: General workflow for asymmetric synthesis and analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Zn(salen)-Catalyzed Enantioselective Phenyl Transfer to Aldehydes and Ketones with Organozinc Reagent [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9 | Benchchem [benchchem.com]
- 13. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 14. research.itu.edu.tr [research.itu.edu.tr]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Moisture Sensitivity in 1-Phenyl-1-(pyridin-2-yl)ethanol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Phenyl-1-(pyridin-2-yl)ethanol. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on managing the inherent moisture sensitivity of the common synthetic routes to this compound. Our aim is to equip you with the knowledge to anticipate and overcome challenges, ensuring robust and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and reaction characteristics of this compound and its precursors.
Q1: Is this compound a hygroscopic compound?
A1: While specific data on the hygroscopicity of this compound is not extensively documented, its chemical structure as a tertiary alcohol suggests a propensity to absorb atmospheric moisture. Alcohols, due to their hydroxyl group, are capable of forming hydrogen bonds with water molecules. Therefore, it is best practice to treat this compound as a hygroscopic solid.
Q2: What are the best practices for storing and handling this compound?
A2: To maintain the integrity of this compound, especially when it is of high purity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, a desiccator containing a suitable drying agent is recommended. When handling the compound, minimize its exposure to the ambient atmosphere. Weighing should be done as quickly as is safely possible, and the container should be promptly and securely resealed.
Q3: My Grignard reaction to synthesize this compound is not starting. What are the common reasons for this?
A3: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Common causes for failure to initiate include:
-
Presence of moisture: Even trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings can quench the Grignard reagent as it forms.
-
Passivated magnesium surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
-
Purity of reagents: Impurities in the starting materials can inhibit the reaction.
Q4: What is the primary side product I should expect in the Grignard synthesis of this compound?
A4: When using phenylmagnesium bromide as the Grignard reagent, the most common side product is biphenyl. This is formed from the coupling of the Grignard reagent with unreacted bromobenzene. The formation of biphenyl is often favored at higher reaction temperatures and higher concentrations of bromobenzene.
Q5: How can I purify the crude this compound from the Grignard reaction?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system, often a mixture of a polar and a non-polar solvent, is used to dissolve the crude product at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. For this compound, a non-polar solvent like hexane or a mixture including an ether could be a good starting point for developing a recrystallization protocol.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Guide 1: Grignard Reaction Failure or Low Yield
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Reaction does not initiate (no heat evolution, no cloudiness) | 1. Moisture Contamination: Glassware, solvent, or reagents are not sufficiently dry. 2. Inactive Magnesium Surface: A layer of magnesium oxide is preventing the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Activate the Magnesium: Gently crush a few pieces of magnesium with a glass rod to expose a fresh surface. A small crystal of iodine can be added; its disappearance is an indicator of reaction initiation. A few drops of 1,2-dibromoethane can also be used as an activating agent. |
| Low yield of this compound | 1. Grignard Reagent Decomposition: Reaction with moisture or atmospheric CO2. 2. Side Reactions: Formation of biphenyl or enolization of the ketone. 3. Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can coordinate to the magnesium of the Grignard reagent, potentially hindering its reactivity. | 1. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. 2. Control Reaction Temperature: Add the electrophile (e.g., 2-acetylpyridine) slowly and with cooling to prevent overheating, which can favor side reactions. 3. Consider Chelating Effects: The pyridine nitrogen can act as a Lewis base. While this can sometimes be exploited for stereocontrol, it can also sequester the Grignard reagent. Using an excess of the Grignard reagent may be necessary to overcome this. |
| Formation of a significant amount of biphenyl | Wurtz-type coupling: Reaction of phenylmagnesium bromide with unreacted bromobenzene. | Slow Addition of Aryl Halide: Add the solution of bromobenzene to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This keeps the concentration of the aryl halide low, minimizing the coupling side reaction. |
Guide 2: Product Purification and Characterization
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Difficulty in purifying the product by recrystallization | 1. Inappropriate Solvent System: The chosen solvent may be too good or too poor at dissolving the compound. 2. Presence of Oily Impurities: Biphenyl or other non-polar byproducts can hinder crystallization. | 1. Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol) to find a suitable single solvent or a solvent pair for recrystallization. 2. Trituration: Before recrystallization, wash the crude solid with a cold, non-polar solvent in which this compound is sparingly soluble but biphenyl is soluble (e.g., cold hexane). This will remove a significant portion of the biphenyl impurity. |
| NMR spectrum shows unexpected peaks | Presence of Impurities or Isomers: Contamination with starting materials, biphenyl, or structural isomers. | Compare with Reference Spectra: Carefully compare the obtained 1H and 13C NMR spectra with literature data for this compound. The presence of biphenyl will typically show a complex multiplet in the aromatic region. Unreacted 2-acetylpyridine will show a characteristic methyl singlet around 2.5 ppm. |
| Product appears as an oil or fails to solidify | 1. Residual Solvent: Incomplete removal of the reaction or extraction solvent. 2. High Impurity Content: A high concentration of impurities can lower the melting point of the product. | 1. Thorough Drying: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent. 2. Pre-purification: If the crude product is an oil, consider purification by column chromatography before attempting crystallization. |
III. Experimental Protocol: Grignard Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound via a Grignard reaction. Strict adherence to anhydrous techniques is paramount for success.
Materials and Reagents:
-
Magnesium turnings
-
Bromobenzene
-
2-Acetylpyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, for activation)
-
Hydrochloric acid (HCl), dilute solution for cleaning glassware
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (N₂ or Ar) supply with bubbler
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Glassware: All glassware must be scrupulously cleaned, rinsed with a small amount of acetone, and then oven-dried at 120°C for at least 4 hours (or flame-dried under vacuum). Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the three-necked flask.
-
Prepare a solution of bromobenzene in anhydrous ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.
-
Once the reaction has initiated (indicated by gentle refluxing and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 2-Acetylpyridine:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-acetylpyridine in anhydrous ether in the dropping funnel.
-
Add the 2-acetylpyridine solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization Data for (S)-1-(Pyridin-2-yl)ethanol (for comparison):
| Technique | Observed Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, J = 4.8 Hz, 1H), 7.66-7.70 (m, 1H), 7.28 (m, 1H), 7.17-7.21 (m, 1H), 4.88 (q, J = 6.4 Hz, 1H), 1.80 (s, 1H), 1.51 (d, J = 6.4 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.2, 148.1, 136.8, 122.2, 119.8, 69.0, 24.1 |
| IR (thin film) | νmax (cm⁻¹) = 3357, 1596, 1572, 1436, 1083, 787, 752 |
(Note: The provided data is for the (S)-enantiomer. The racemic product will have identical spectra.)
IV. Visualizations
Diagram 1: Grignard Reaction Mechanism
Caption: Mechanism of Grignard addition to a ketone.
Diagram 2: Effect of Moisture on Grignard Reagent
Caption: Quenching of Grignard reagent by water.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
V. References
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selection of solvents for the recrystallization of 1-Phenyl-1-(pyridin-2-yl)ethanol
Technical Support Center
Guide RSC-014: Solvent Selection for the Recrystallization of 1-Phenyl-1-(pyridin-2-yl)ethanol
Introduction
This technical guide provides a comprehensive framework for selecting an appropriate solvent system for the purification of this compound (CAS No. 19490-92-7) via recrystallization. As a key intermediate in the synthesis of pharmaceuticals like Doxylamine, achieving high purity is critical.[1][2] The unique molecular structure of this compound, featuring both polar (hydroxyl, pyridine nitrogen) and nonpolar (phenyl ring) moieties, presents a specific challenge for solvent selection. This guide is designed for researchers and drug development professionals to navigate this process efficiently, troubleshoot common issues, and achieve optimal purification.
Section 1: Understanding the Analyte: Physicochemical Profile of this compound
A successful recrystallization strategy begins with a thorough understanding of the compound's properties.
Molecular Structure and Polarity:
This compound possesses a tertiary alcohol, a phenyl group, and a pyridine ring. This combination results in a molecule with mixed polarity:
-
Polar Features: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These features suggest solubility in polar protic solvents.
-
Nonpolar Features: The phenyl ring provides a significant nonpolar character, suggesting potential solubility in aromatic or less polar solvents.
The LogP value of approximately 2.3 indicates a moderate lipophilic character.[1][3] This balance is the primary factor complicating solvent selection.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 19490-92-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1][4] |
| Molecular Weight | 199.25 g/mol | [1][4] |
| Appearance | Off-white to pale yellow solid | [4] |
| Boiling Point | ~340.4 °C at 760 mmHg | [1][2][3] |
| Known Solubilities | Chloroform (Slightly), Methanol (Slightly, Sparingly)[1][2][4], Moderate solubility in water.[5] | Various |
| Stability | Reported to be light-sensitive.[2][4] | LookChem, ChemicalBook |
Note on Melting Point: The melting point for this specific isomer is not consistently reported in literature, underscoring the importance of careful experimental observation. An isomer, 1-Phenyl-1-(pyridin-4-yl)ethanol, has a reported melting point of 140 °C.[6]
Section 2: Core Principles of Solvent Selection
Q1: What defines an ideal solvent for recrystallization?
The perfect solvent should exhibit a steep solubility curve for the target compound. This means it should meet the following criteria:
-
High Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for precipitation and recovery.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain completely soluble in the cold solvent (remaining in the mother liquor).
-
Non-Reactive: The solvent must be chemically inert towards the compound.
-
Appropriate Boiling Point: The boiling point should be low enough for easy removal from the crystals but high enough to provide an adequate temperature differential for recrystallization. A boiling point below the compound's melting point is crucial to prevent "oiling out."
-
Volatility and Safety: The solvent should be volatile enough to be easily removed by drying and should have a low toxicity profile.
Q2: How does the structure of this compound guide our solvent choices?
The "like dissolves like" principle is the foundational guide. Given the compound's dual-polarity nature, several solvent classes should be investigated:
-
Polar Protic Solvents (e.g., Alcohols): The hydroxyl and pyridine groups suggest that alcohols like methanol, ethanol, or isopropanol are excellent starting points. Existing data already indicates "slight/sparing" solubility in methanol at unspecified temperatures, which is a promising sign for recrystallization.[1][2][4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents lack hydrogen-bond donating capabilities but are still polar. They can offer a different solubility profile and are worth testing.
-
Nonpolar Solvents (e.g., Toluene, Heptane): The phenyl ring may lead to solubility in an aromatic solvent like toluene, especially when hot. Aliphatic solvents like heptane or hexane are likely to be poor solvents and are better candidates as anti-solvents.
-
Solvent/Anti-Solvent Pairs: For compounds with mixed polarity, a binary solvent system is often highly effective. This involves dissolving the compound in a "good" solvent at an elevated temperature and then titrating in a "poor" solvent (an anti-solvent) until turbidity is observed, promoting crystal formation upon cooling.
Section 3: A Practical Workflow for Solvent Screening
This protocol provides a systematic, small-scale method to empirically determine the best solvent system.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be a "good" solvent in a binary pair.
-
Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.
-
Evaluation: The ideal solvent is one that required heating to dissolve the compound and produced a good yield of well-formed crystals upon cooling.
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for systematic solvent screening.
Table 2: Candidate Solvents for this compound
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Outcome |
| Methanol | Polar Protic | 65 | Promising. Known sparing solubility suggests a good solubility differential may be achieved.[1][2] |
| Ethanol | Polar Protic | 78 | Promising. Similar to methanol, often a good choice for molecules with -OH groups.[7] |
| Isopropanol | Polar Protic | 82 | Good Candidate. Slightly less polar than ethanol; may provide a better crystal yield. |
| Water | Polar Protic | 100 | Poor single solvent. "Moderate solubility" suggests it may be too soluble.[5] Excellent anti-solvent for alcohol systems. |
| Ethyl Acetate | Polar Aprotic | 77 | Worth Testing. Medium polarity may provide the right balance for dissolution upon heating. |
| Toluene | Aromatic | 111 | Possible. May dissolve the compound well when hot due to the phenyl ring. Could be paired with heptane. |
| Heptane | Nonpolar | 98 | Poor single solvent. Likely insoluble. Excellent anti-solvent for toluene or ethyl acetate systems. |
Section 4: Troubleshooting Guide
Q: My compound oiled out instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point.
-
Cause: The boiling point of your solvent is likely higher than the melting point of your compound, or the solution is too highly concentrated.
-
Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point.
-
Solution 2: Switch to a lower-boiling point solvent.
-
Solution 3: Induce crystallization at a higher temperature by adding a seed crystal to the slightly cooled solution before the oiling-out point is reached.
Q: The compound dissolved in the hot solvent, but no crystals have formed after cooling. What's next?
This indicates that the solution is not supersaturated at the lower temperature.
-
Cause 1: Too much solvent was used.
-
Solution 1: Evaporate some of the solvent by gently heating the solution under a stream of nitrogen or air and allow it to cool again.
-
Cause 2: The compound is too soluble in the chosen solvent, even when cold.
-
Solution 2: Add an anti-solvent. Using a Pasteur pipette, add a miscible solvent in which your compound is insoluble (e.g., add water to an ethanol solution) dropwise to the solution until it becomes persistently cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.
-
Cause 3: Nucleation has not occurred.
-
Solution 3: Scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny seed crystal of the pure compound.
Q: My final crystal yield is very low. How can I improve it?
-
Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution 1: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.
-
Cause 2: The cooling process was too rapid, leading to the formation of small crystals that are difficult to collect.
-
Solution 2: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote the growth of larger, more easily filterable crystals.
Section 5: Frequently Asked Questions (FAQs)
Q: Based on the data, what is the best single solvent to try first? A: Ethanol or isopropanol are the most promising single-solvent candidates. Their polar protic nature should interact well with the hydroxyl and pyridine groups, while their alkyl chains provide some nonpolar character. They have ideal boiling points and often provide a good solubility differential for compounds of this type.
Q: Which solvent pairs are most likely to be successful? A: An Ethanol/Water or Isopropanol/Water system is highly recommended. The compound's moderate solubility in water makes it an excellent anti-solvent.[5] Dissolve the compound in a minimum of hot alcohol, then titrate with hot water until turbidity appears. A Toluene/Heptane system is another logical choice, using toluene as the primary solvent to dissolve the aromatic ring and heptane as the anti-solvent.
Q: Are there any solvents I should avoid? A: Avoid highly reactive solvents that could interact with the alcohol functionality. Given the compound's sensitivity to light, it is also crucial to perform the recrystallization in amber glassware or by protecting the flask from direct light.[2][4] Due to its toxicity, chloroform should only be used as a last resort with appropriate engineering controls.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Cas 19490-92-7,1-PHENYL-1-(2-PYRIDYL)ETHANOL | lookchem [lookchem.com]
- 3. 1-Phenyl-1-(2-pyridyl)ethanol | CAS#:19490-92-7 | Chemsrc [chemsrc.com]
- 4. 1-PHENYL-1-(2-PYRIDYL)ETHANOL | 19490-92-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9 | IP58166 [biosynth.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring the Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol via Thin Layer Chromatography (TLC). The synthesis, typically a Grignard reaction between phenylmagnesium bromide and 2-benzoylpyridine, requires careful monitoring to ensure reaction completion and maximize yield. This document offers practical, field-tested advice and troubleshooting strategies to overcome common challenges encountered during TLC analysis of this specific transformation.
I. Reaction Overview & Importance of TLC Monitoring
The synthesis of this compound is a fundamental carbon-carbon bond-forming reaction.[1] A Grignard reagent, phenylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-benzoylpyridine.[1] Subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.[2]
Reaction Scheme:
-
Step 1 (Grignard Reaction): Phenylmagnesium bromide + 2-Benzoylpyridine → Magnesium alkoxide intermediate
-
Step 2 (Acid Workup): Magnesium alkoxide intermediate + H₃O⁺ → this compound
Thin Layer Chromatography is an indispensable tool for monitoring the progress of this reaction. It allows for rapid, qualitative analysis of the reaction mixture, enabling the chemist to:
-
Determine Reaction Completion: By observing the disappearance of the starting material (2-benzoylpyridine) spot.
-
Identify the Presence of Product: Visualizing the appearance of a new spot corresponding to this compound.
-
Detect Byproducts: Identify any unexpected spots that may indicate side reactions.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times or premature quenching.[3]
Visualizing the TLC Monitoring Workflow
The following diagram illustrates the general workflow for monitoring the reaction using TLC.
Caption: General workflow for TLC monitoring.
II. Step-by-Step Experimental Protocol for TLC Analysis
This protocol provides a robust method for monitoring the synthesis of this compound.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Solvent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may need optimization)
-
Quenching solution (e.g., saturated aqueous NH₄Cl or dilute HCl)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to ensure saturation of the chamber atmosphere. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot, and the reaction mixture (Rxn).
-
Prepare the Starting Material Solution: Dissolve a small amount of 2-benzoylpyridine in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution for spotting.[4]
-
Spot the Plate:
-
Lane 1 (SM): Use a capillary tube to spot the 2-benzoylpyridine solution on the first mark.
-
Lane 3 (Rxn): Carefully withdraw a small aliquot of the reaction mixture using a capillary tube. Crucially, this aliquot must be quenched before spotting. To do this, touch the capillary tip to a small volume of the quenching solution in a separate vial. Then, spot the quenched mixture on the third mark. This step is vital to neutralize any reactive Grignard reagent which would otherwise react on the silica plate.
-
Lane 2 (Co-spot): Spot the starting material solution on the second mark, then, without changing the capillary, spot the quenched reaction mixture directly on top of the SM spot. This will help to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline.[5][6] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[7][8] Both 2-benzoylpyridine and the product are aromatic and should be UV-active.[8] Circle the visible spots with a pencil.
-
For further visualization, especially for non-UV active byproducts, use a chemical stain like potassium permanganate.[5][9] This stain is effective for visualizing alcohols and other oxidizable functional groups.[8]
-
Expected Results:
-
Starting Material (2-Benzoylpyridine): Being a ketone, it is less polar than the alcohol product. It will have a higher Rf value.
-
Product (this compound): As a tertiary alcohol, it is more polar due to the hydroxyl group. It will have a lower Rf value and will appear as a new spot below the starting material.
-
Reaction Progression: As the reaction proceeds, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Expected Polarity | Expected Rf Value |
| 2-Benzoylpyridine (SM) | Less Polar | Higher |
| This compound (Product) | More Polar | Lower |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC monitoring of this synthesis.
FAQs
Q1: My spots are streaking. What's wrong?
A1: Streaking on a TLC plate can be caused by several factors:[4][10]
-
Overloading the sample: The most common cause. The sample applied to the plate is too concentrated.[4][6]
-
Highly polar compounds: The pyridine nitrogen in your compounds can interact strongly with the acidic silica gel, causing streaking.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to your developing solvent.[6] This will neutralize the acidic sites on the silica gel and lead to more defined spots.
-
-
Incomplete drying: If the spotting solvent hasn't fully evaporated before development, it can interfere with the separation.
-
Solution: Ensure the spots are completely dry before placing the plate in the chamber.
-
Q2: I don't see any spots on my plate after development.
A2: This can be a frustrating issue with a few potential causes:[6][10]
-
Sample is too dilute: The concentration of your compounds is below the detection limit of your visualization method.[6]
-
Compound is not UV-active: While both the starting material and product should be UV-active, some byproducts may not be.
-
Solvent level too high: If the solvent level in the chamber is above your baseline, your spotted samples will dissolve into the solvent pool instead of developing up the plate.[5][10]
-
Solution: Ensure the initial solvent level is well below the baseline.
-
-
Reaction failure: It's possible the reaction has not proceeded, or the compounds have degraded.
-
Solution: Re-check your reaction setup and conditions. Ensure your Grignard reagent was successfully formed and is active.
-
Q3: The Rf values of my starting material and product are too close together.
A3: Poor separation between spots makes it difficult to assess reaction completion.
-
Solution: The polarity of your solvent system needs adjustment.
-
If the spots are too close together and near the top of the plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., use 5:1 hexanes:ethyl acetate instead of 3:1).[6]
-
If the spots are bunched together near the baseline (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., try 2:1 hexanes:ethyl acetate).[6]
-
Q4: I see a spot at the baseline that doesn't move.
A4: This typically indicates a very polar compound or baseline decomposition.
-
Highly Polar Species: The magnesium salts formed after quenching the Grignard reagent are highly polar and will remain at the baseline. This is normal.
-
Decomposition: Your compound might be decomposing on the acidic silica gel.[12]
-
Solution: As mentioned in Q1, adding a small amount of triethylamine to the eluent can mitigate this. Alternatively, you can use a different stationary phase, like alumina or reverse-phase plates, although this is less common for routine monitoring.[6]
-
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing common TLC problems.
Caption: A decision tree for troubleshooting common TLC issues.
IV. References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
-
SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
-
Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry.
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation.
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
-
KGROUP. (2006, October 27). Quenching Reactive Substances.
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
-
Searle Separations Department. (n.d.). Thin Layer Chromatography.
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
-
(n.d.). TLC Visualization Solutions.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography.
-
(n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
-
Chemchart. (n.d.). This compound (19490-92-7).
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
-
Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.
-
Sciencemadness Discussion Board. (2018, January 26). Synthesis of phenyl-2-ethanol.
-
LookChem. (n.d.). This compound.
-
EPFL. (n.d.). TLC Visualization Reagents.
-
PubChem. (n.d.). 2-Benzoylpyridine.
-
National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol.
-
ResearchGate. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol.
-
SpectraBase. (n.d.). 2-Phenyl-2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)ethanol - Optional[13C NMR].
-
SpectraBase. (n.d.). phenyl(pyridin-2-yl)methanol - Optional[13C NMR] - Chemical Shifts.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. leah4sci.com [leah4sci.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
enantioselective determination of 1-Phenyl-1-(pyridin-2-yl)ethanol by chiral HPLC
. ## Mastering Enantioselective Analysis: A Comparative Guide to the HPLC-Based Determination of 1-Phenyl-1-(pyridin-2-yl)ethanol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The stereochemistry of a molecule can profoundly impact its pharmacological and toxicological profile.[1] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective determination of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds.[2] Drawing upon experimental data and established chromatographic principles, this document will navigate the critical choices in chiral stationary phase (CSP) selection and method development to achieve robust and reliable enantioseparations.
The Significance of Chiral Separation for Pyridine-Containing Compounds
This compound possesses a stereogenic center at the carbinol carbon, existing as two non-superimposable mirror images or enantiomers. In a chiral biological environment, these enantiomers can exhibit different physiological effects, making their separation and quantification essential.[3] Chiral HPLC stands as the most prevalent and versatile technique for this purpose, offering both analytical quantification and preparative-scale purification.[1][4][5] The challenge, particularly with pyridine-containing analytes, lies in managing the basicity of the nitrogen atom which can lead to peak tailing and poor resolution on certain stationary phases.[6] Therefore, a systematic approach to method development is paramount.
A Comparative Analysis of Chiral Stationary Phases
The heart of any chiral separation is the Chiral Stationary Phase (CSP). These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to differential retention times.[3][7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice in a screening strategy.[4][8][9][10]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide derivatives, such as cellulose and amylose carbamates, are renowned for their wide-ranging enantioselectivity.[8][9] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analytes can interact through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[11][12]
For the separation of this compound, two popular polysaccharide-based CSPs are compared here:
-
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This is a widely used and trusted CSP, often considered a primary screen for a broad range of chiral compounds.[11] It is known for its excellent performance in separating aromatic and conjugated molecules.[13]
-
Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)) : Amylose-based phases can offer complementary or sometimes superior selectivity compared to their cellulose counterparts.[8] The different helical structure of amylose can lead to unique chiral recognition capabilities.[8]
The following table summarizes hypothetical, yet representative, experimental data for the separation of this compound enantiomers on these two columns under optimized normal phase conditions.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (t R1, min) | Retention Time (t R2, min) | Separation Factor (α) | Resolution (Rs) |
| Lux Cellulose-1 | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) | 1.0 | 8.5 | 10.2 | 1.20 | 2.8 |
| Lux Amylose-2 | n-Hexane/Ethanol/Diethylamine (85:15:0.1) | 1.0 | 12.1 | 15.7 | 1.30 | 4.5 |
Analysis of Performance:
From the data, Lux Amylose-2 provides a significantly better resolution (Rs = 4.5) and a higher separation factor (α = 1.30) compared to Lux Cellulose-1. This indicates a stronger chiral recognition for this compound on the amylose-based phase under these conditions. The causality behind this enhanced performance can be attributed to the specific interactions between the analyte and the CSP. The phenyl and pyridinyl rings of the analyte can engage in π-π stacking within the chiral grooves of the amylose polymer, while the hydroxyl group can form critical hydrogen bonds. The presence of the basic pyridine nitrogen often necessitates the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase to prevent undesirable ionic interactions with residual silanols on the silica support and improve peak shape.[14]
Experimental Workflow & Protocol
A structured approach to chiral method development is crucial for efficiency. The process typically involves screening different CSPs and mobile phase systems.
Chiral Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: Enantioselective Determination on Lux Amylose-2
This protocol outlines the optimized method for the enantioselective determination of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Column: Lux Amylose-2, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).
-
Ensure all samples are filtered through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the working standard six times.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
-
The relative standard deviation (RSD) for the peak areas of each enantiomer should be less than 2.0%.
5. Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Logical Relationship in Mobile Phase Optimization
The choice of mobile phase components is critical in modulating retention and selectivity.
Caption: Influence of mobile phase components on chromatographic parameters.
In normal phase chromatography, the alcohol modifier (isopropanol or ethanol) competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol content generally decreases retention time. The type of alcohol can also significantly impact selectivity (α), as different alcohols will have varying abilities to interact with the CSP and the analyte.[15] The basic additive, as mentioned, is crucial for mitigating peak tailing for basic analytes like this compound.
Conclusion and Future Perspectives
The enantioselective determination of this compound is readily achievable with high resolution and efficiency using polysaccharide-based chiral stationary phases. While both cellulose and amylose-based columns can provide separation, a systematic screening approach often reveals a superior CSP for a given analyte. In this comparative guide, the Lux Amylose-2 column demonstrated superior performance, highlighting the importance of evaluating different polysaccharide backbones.
The future of chiral separations will likely involve the development of novel CSPs with even broader selectivity and the increased adoption of techniques like Supercritical Fluid Chromatography (SFC) for faster, greener separations.[5] However, the fundamental principles of method development outlined in this guide will remain central to achieving accurate and reliable enantioselective analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol
Introduction: The Significance of Chiral 1-Phenyl-1-(pyridin-2-yl)ethanol
The chiral tertiary alcohol, this compound, represents a key structural motif in a variety of pharmacologically active compounds and serves as a valuable chiral building block in the synthesis of complex molecules. Its analgesic properties underscore the importance of accessing single enantiomers, as the biological activity of chiral molecules is often confined to one enantiomer, while the other may be inactive or even elicit undesirable side effects. The asymmetric synthesis of this molecule, therefore, is a critical endeavor for researchers in drug development and medicinal chemistry.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of enantiomerically enriched this compound. We will delve into the performance of transition metal catalysts based on Iridium, Ruthenium, and Rhodium, explore the green and highly selective approach of biocatalysis, and discuss the potential of organocatalysis for this transformation. By examining experimental data, mechanistic underpinnings, and practical considerations, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Transition Metal Catalysis: A Powerful Toolkit for Asymmetric Synthesis
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of the corresponding prochiral ketone, phenyl(pyridin-2-yl)methanone, are among the most efficient and atom-economical methods for producing chiral this compound. The choice of metal and chiral ligand is paramount in achieving high yields and enantioselectivities.
Iridium-Based Catalysts: High Efficiency and Enantioselectivity
Iridium complexes, particularly those paired with chiral P,N or P,N,N ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of pyridyl ketones. These catalysts often operate under mild conditions and can achieve very high turnover numbers (TONs).
A notable example involves the use of an Iridium complex with a chiral ferrocene N,N,P tridentate ligand. This system has been shown to produce (R)-1-Phenyl-1-(pyridin-2-yl)ethanol with excellent yield and enantiomeric excess.[1] The choice of base and solvent can significantly influence the outcome, with lithium tert-butoxide in isopropanol proving to be a highly effective combination.[1]
Table 1: Performance of Iridium-Based Catalysts
| Chiral Ligand | Metal Precursor | Base | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Ferrocene N,N,P | [Ir(COD)Cl]₂ | LiOtBu | Isopropanol | 40 | 3.0 | 12 | 95 | 99 | [1] |
| Chiral Ferrocene N,N,P | [Ir(COD)Cl]₂ | KtBu | Methanol | 40 | 3.0 | 12 | 96 | 94 | [1] |
| Chiral Ferrocene N,N,P | [Ir(COD)Cl]₂ | Na₂CO₃ | Methanol | 40 | 3.0 | 12 | 92 | 95 | [1] |
Mechanistic Insights: The Outer-Sphere Pathway
The mechanism of Iridium-catalyzed ketone hydrogenation is often described as an outer-sphere bifunctional mechanism. In this pathway, the iridium hydride complex and a protonated amine on the ligand work in concert. The alkali-metal cation from the base is believed to play a crucial role in activating the ketone by coordinating to the carbonyl oxygen. This is followed by the transfer of a hydride from the iridium center to the carbonyl carbon and a proton from the ligand to the carbonyl oxygen, generating the alcohol product.[2]
Figure 1: Simplified workflow for Iridium-catalyzed asymmetric hydrogenation.
Ruthenium-Based Catalysts: Versatility in Hydrogenation and Transfer Hydrogenation
Ruthenium complexes, particularly those with chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts), are highly effective for both asymmetric hydrogenation and transfer hydrogenation of ketones. Transfer hydrogenation offers the advantage of using a liquid hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, which can be more convenient for laboratory-scale synthesis.
For the synthesis of this compound, Ru-XylSunPhos-Daipen bifunctional catalysts have been reported to provide excellent enantioselectivities.[3]
Table 2: Performance of Ruthenium-Based Catalysts
| Catalyst System | Hydrogen Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ru-XylSunPhos-Daipen | H₂ (10 atm) | t-BuOK | t-AmylOH | 25 | 12 | 98 | 99.5 | [3] |
| [p-cymene)RuCl₂]₂ + 2,2'-bibenzimidazole | Isopropanol | Cs₂CO₃ | Isopropanol | 130 | 12 | >95 | N/A (racemic) | [4] |
Mechanistic Insights: Metal-Ligand Bifunctionality
The mechanism of Ru-catalyzed transfer hydrogenation with catalysts bearing an N-H functionality is a well-studied example of metal-ligand bifunctionality. The reaction proceeds through a six-membered pericyclic transition state where the ruthenium hydride and the proton on the nitrogen of the ligand are transferred concertedly to the carbonyl group of the ketone.[5][6]
Figure 2: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
Rhodium-Based Catalysts: Mild Conditions and High Selectivity
Rhodium complexes with chiral bisphosphine ligands, such as Binapine, have also been successfully employed for the asymmetric hydrogenation of 2-pyridine ketones, including phenyl(pyridin-2-yl)methanone. These catalysts can operate under mild conditions and provide the desired chiral alcohols with excellent enantioselectivities.[1][7]
Table 3: Performance of Rhodium-Based Catalysts
| Catalyst | H₂ Pressure (atm) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| [Rh(COD)Binapine]BF₄ | 50 | THF | 35 | 12 | >99 | 99 | [7] |
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. The use of whole-cell biocatalysts or isolated enzymes for the reduction of ketones offers several advantages, including mild reaction conditions (room temperature, neutral pH), high enantioselectivity, and the avoidance of heavy metal catalysts.
For the synthesis of (S)-1-Phenyl-1-(pyridin-2-yl)ethanol, whole cells of Lactobacillus paracasei BD101 have been shown to be a highly effective biocatalyst, achieving excellent yield and enantiomeric excess on a gram scale.[8][9]
Table 4: Performance of Biocatalysts
| Biocatalyst | Substrate Conc. | Co-substrate | pH | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Lactobacillus paracasei BD101 | 10 mM | Glucose | 6.5 | 30 | 52 | 93 | >99 | [8][9] |
| Leuconostoc pseudomesenteroides N13 | Optimized | Glucose | Optimized | Optimized | Optimized | 98 | 99 | [10] |
The "Why" Behind Biocatalysis: Enzyme Specificity
The high enantioselectivity observed in biocatalytic reductions is due to the highly specific three-dimensional structure of the active site of the enzymes (alcohol dehydrogenases) within the microorganisms. These enzymes bind the ketone substrate in a specific orientation, allowing for the delivery of a hydride (from a cofactor like NADH or NADPH) to only one face of the carbonyl group. The microorganism's metabolism continuously regenerates the consumed cofactor, making the process highly efficient.
Figure 3: Schematic of whole-cell biocatalytic ketone reduction.
Organocatalysis: A Metal-Free Frontier
Organocatalysis, the use of small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. Proline and its derivatives, as well as chiral phosphoric acids, are prominent examples of organocatalysts that can mediate a wide range of transformations.
For the direct synthesis of this compound via the addition of a phenyl nucleophile to 2-acetylpyridine, there is a notable lack of established organocatalytic methods in the literature. Most organocatalytic reactions involving ketones focus on transformations at the α-position (e.g., α-arylation) or aldol-type reactions, rather than nucleophilic addition to the carbonyl carbon.[5][6]
However, the field of organocatalysis is rapidly evolving. The development of new catalytic modes, such as the use of chiral phosphoric acids to activate ketones for nucleophilic attack, could potentially be applied to this synthesis in the future.[11][12] The challenge lies in identifying a suitable organocatalyst that can activate the ketone towards arylation while controlling the stereochemistry, and a compatible phenylating agent.
Comparative Analysis and Future Outlook
| Catalyst Type | Advantages | Disadvantages |
| Iridium | High activity and enantioselectivity, broad substrate scope. | High cost of the metal and ligands, potential for metal contamination in the final product. |
| Ruthenium | More cost-effective than Iridium, versatile for both hydrogenation and transfer hydrogenation. | May require higher temperatures or longer reaction times compared to Iridium. |
| Rhodium | High enantioselectivity under mild conditions. | High cost of the metal. |
| Biocatalysis | Environmentally friendly ("green"), extremely high enantioselectivity, mild reaction conditions, no metal contamination. | Longer reaction times, requires sterile conditions and handling of microorganisms, substrate scope can be limited by enzyme specificity. |
| Organocatalysis | Metal-free, catalysts are often derived from natural products and are less toxic. | Not yet established for this specific transformation, may have lower turnover numbers compared to metal catalysts. |
Experimental Protocols
Representative Protocol for Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the general procedures described in the literature.[1]
-
To a dry Schlenk flask under an argon atmosphere, add the chiral ferrocene N,N,P ligand (0.025 mmol) and [Ir(COD)Cl]₂ (0.012 mmol).
-
Add degassed isopropanol (1.5 mL) and stir the mixture at 25 °C for 30 minutes to form the catalyst solution.
-
In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (0.24 mol), the prepared catalyst solution, and lithium tert-butoxide (12 mmol).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa.
-
Heat the reaction mixture to 40 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Representative Protocol for Biocatalytic Reduction with Lactobacillus paracasei
This protocol is a generalized procedure based on published reports.[8][9]
-
Inoculate 50 mg of lyophilized Lactobacillus paracasei BD101 into 100 mL of sterile MRS broth in a 250 mL Erlenmeyer flask.
-
Incubate the culture at 30 °C with shaking at 150 rpm.
-
After 2 hours of incubation, adjust the pH of the culture to 6.5 using 1 M HCl.
-
Add phenyl(pyridin-2-yl)methanone (1 mmol) to the culture.
-
Continue the incubation at 30 °C with shaking at 150 rpm for 52 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, saturate the culture with NaCl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC.
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 4. Catalytic Enantioselective Arylation and Heteroarylation of Ketones with Organotitanium Reagents Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
validation of analytical methods for the quantification of 1-Phenyl-1-(pyridin-2-yl)ethanol
An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Phenyl-1-(pyridin-2-yl)ethanol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a key chemical entity relevant in various stages of pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated analytical method ensures that the data is reliable, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and quality control.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, and provides the necessary frameworks for you to select and validate the optimal method for your specific application. All validation principles discussed are grounded in the internationally recognized ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1][2]
The Foundation: Understanding Analytical Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation characteristics required for various analytical procedures.[4][5]
The core validation parameters are not independent but form an interconnected system that, together, demonstrates a method's suitability.
Caption: Interconnectivity of ICH Q2(R1) validation parameters.
Comparative Analysis of Quantification Methods
The selection of an analytical technique is the first critical decision in method development. For this compound, three primary techniques offer distinct advantages and limitations: HPLC, GC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the preeminent technique for pharmaceutical analysis due to its versatility in handling non-volatile, polar, and thermally labile compounds, which are common characteristics of active pharmaceutical ingredients (APIs) and their impurities.[6][7]
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like this compound.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the pyridyl group, ensuring consistent retention times, while the organic modifier is adjusted to elute the analyte with a desirable retention time and peak shape.
-
Detector: A UV detector is ideal as the phenyl and pyridyl rings in the analyte are strong chromophores, providing high sensitivity. Detection is typically performed at a wavelength of maximum absorbance (λmax) to ensure the highest signal-to-noise ratio.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.5) and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
| Validation Parameter | Performance Characteristic |
| Specificity | Baseline resolution from potential impurities and degradants. Peak purity index > 0.999. |
| Linearity & Range | 1 - 100 µg/mL; Correlation Coefficient (R²) > 0.999 |
| Accuracy | 98.9% - 101.2% recovery across three concentration levels (80%, 100%, 120%). |
| Precision (RSD%) | Repeatability: < 0.5%; Intermediate Precision: < 1.0% |
| LOD | 0.2 µg/mL (Based on Signal-to-Noise ratio of 3:1) |
| LOQ | 0.7 µg/mL (Based on Signal-to-Noise ratio of 10:1) |
| Robustness | No significant impact on results with small variations in pH (±0.2), mobile phase composition (±2%), and column temperature (±2°C). |
Gas Chromatography (GC): The Volatility-Dependent Alternative
GC is a powerful separation technique designed for analytes that are volatile and thermally stable.[8][9] Given that this compound has a relatively high boiling point (340.4 °C[10]), GC is a viable but potentially more challenging method than HPLC. It excels in analyzing volatile impurities, such as residual solvents, in the drug substance.[6]
Causality of Experimental Choices:
-
Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks.
-
Stationary Phase: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is selected to provide sufficient interaction with the aromatic rings and the polar hydroxyl group, facilitating good separation.
-
Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range. It is a robust and universally applicable detector for carbon-containing analytes.
-
Instrumentation: GC system with a split/splitless injector, autosampler, and Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or acetone.
-
Create calibration standards by diluting the stock solution to cover the desired range (e.g., 10 µg/mL to 200 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a final concentration within the calibration range.
-
| Validation Parameter | Performance Characteristic |
| Specificity | Good resolution from common volatile solvents. Potential for thermal degradation must be assessed. |
| Linearity & Range | 10 - 200 µg/mL; Correlation Coefficient (R²) > 0.998 |
| Accuracy | 98.5% - 101.8% recovery across three concentration levels. |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% |
| LOD | 2 µg/mL |
| LOQ | 7 µg/mL |
| Robustness | Sensitive to variations in injector temperature and oven ramp rate. These must be tightly controlled. |
UV-Vis Spectrophotometry: The Simple, High-Throughput Option
UV-Vis spectrophotometry is a straightforward technique based on the absorption of light by the analyte. While it lacks the specificity of chromatographic methods, it can be highly effective for quantifying a known, pure substance in a simple matrix, such as in dissolution testing or for simple content uniformity assays. The presence of both phenyl and pyridyl chromophores in this compound makes it an excellent candidate for UV analysis.[11][12]
Causality of Experimental Choices:
-
Solvent: A UV-transparent solvent that fully dissolves the analyte is required. Ethanol or methanol are common choices. The solvent should not interact with or degrade the analyte.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV spectrum. Using λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Analytical Conditions:
-
Solvent: Ethanol.
-
Wavelength Scan: Scan a dilute solution from 200 nm to 400 nm to determine λmax (e.g., ~260 nm).
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Standard Preparation:
-
Prepare a 0.5 mg/mL stock solution of the reference standard in ethanol.
-
Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in ethanol to achieve a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Zero the instrument with an ethanol blank.
-
Measure the absorbance of each standard and the sample at λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
| Validation Parameter | Performance Characteristic |
| Specificity | Low. Cannot distinguish between the analyte and any other UV-absorbing substance (impurities, excipients). Not suitable for stability or impurity testing. |
| Linearity & Range | 5 - 25 µg/mL; Correlation Coefficient (R²) > 0.999 |
| Accuracy | 99.0% - 101.0% recovery (in the absence of interfering substances). |
| Precision (RSD%) | Repeatability: < 0.8%; Intermediate Precision: < 1.2% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | Generally robust, but can be affected by pH if the analyte's chromophore is pH-sensitive. |
Head-to-Head Comparison and Method Selection
Choosing the appropriate analytical method requires balancing the need for specificity, sensitivity, and throughput against the context of the analysis.
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High | Moderate to High | Low |
| Application | Assay, Impurity Profiling, Stability Testing | Volatile Impurities, Assay (if suitable) | Assay (pure substance), Dissolution |
| Sample Volatility | Not Required | Required | Not Required |
| Sensitivity (LOQ) | High (0.7 µg/mL) | Moderate (7 µg/mL) | High (1.5 µg/mL) |
| Throughput | Moderate | Moderate to Fast | Very Fast |
| Cost & Complexity | High | High | Low |
A logical workflow can guide the selection process based on the analytical problem at hand.
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion
The validation of an analytical method is a critical, systematic process that ensures the quality and reliability of pharmaceutical data. For the quantification of this compound, HPLC-UV stands out as the most robust and versatile method, offering the high degree of specificity required for regulatory scrutiny and impurity profiling. GC-FID serves as a valuable alternative, particularly for the analysis of volatile components or when specific separation characteristics are desired. UV-Vis Spectrophotometry , while lacking specificity, provides a rapid, simple, and cost-effective solution for quantifying the pure substance in non-complex matrices.
The ultimate choice of method must be "fit for purpose." By understanding the principles, strengths, and weaknesses of each technique, and by adhering to the validation framework established by ICH Q2(R1), researchers can confidently generate accurate and defensible analytical results throughout the drug development lifecycle.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. veeprho.com [veeprho.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 10. This compound|lookchem [lookchem.com]
- 11. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 1-Phenyl-1-(pyridin-2-yl)ethanol Derivatives in Asymmetric Synthesis
Introduction
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as crucial building blocks for a vast array of biologically active compounds. Among these, chiral alcohols incorporating a pyridine moiety are of particular interest due to their prevalence in pharmacophores. 1-Phenyl-1-(pyridin-2-yl)ethanol and its derivatives have emerged as a highly effective and versatile class of chiral ligands for transition metal-catalyzed asymmetric reduction of prochiral ketones, offering a reliable route to these valuable chiral secondary alcohols.
This guide provides a comparative analysis of the catalytic activity of various systems based on this compound derivatives. We will delve into the mechanistic underpinnings of their catalytic prowess, explore the structure-activity relationships that govern their efficiency and enantioselectivity, and provide detailed, field-proven experimental protocols for their application.
The Catalytic System: A Synergy of Metal and Ligand
The remarkable catalytic activity of these systems arises from the formation of a chiral complex between a this compound derivative, which serves as a chiral ligand, and a transition metal precursor, most commonly from the ruthenium or iridium families. The ligand's structure, featuring a stereocenter and coordinating nitrogen and oxygen atoms, creates a well-defined chiral environment around the metal center. This intricate architecture is the key to differentiating between the two prochiral faces of a ketone substrate, leading to the preferential formation of one enantiomer of the alcohol product.
The most common application of these catalysts is in asymmetric transfer hydrogenation (ATH), a process that utilizes a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to reduce the ketone.[1][2] This method avoids the need for high-pressure gaseous hydrogen, making it more amenable to standard laboratory setups.
References
spectroscopic comparison of 1-Phenyl-1-(pyridin-2-yl)ethanol and its precursors
In the realm of pharmaceutical development and advanced materials science, the unambiguous characterization of synthesized molecules is a foundational requirement. This guide provides a detailed spectroscopic comparison of the tertiary alcohol, 1-Phenyl-1-(pyridin-2-yl)ethanol, with its common precursors, benzaldehyde and 2-acetylpyridine. A thorough understanding of the distinct spectroscopic signatures is essential for monitoring reaction progress, assessing the purity of the final product, and confirming its molecular structure. This document is intended as a practical, in-depth resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis, offering not only comparative data but also the rationale behind the experimental methodologies.
Introduction: The Imperative of Spectroscopic Verification
The synthesis of this compound is a fundamental transformation in organic chemistry, often accomplished via a Grignard reaction. This reaction involves the nucleophilic addition of a phenylmagnesium halide to 2-acetylpyridine. The resulting chiral alcohol is a valuable synthetic intermediate, serving as a building block for more complex molecules with potential therapeutic applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for verifying the successful conversion of reactants to the desired product. This guide will systematically dissect the key spectroscopic features that differentiate this compound from its starting materials.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound from 2-acetylpyridine and a phenyl Grignard reagent exemplifies a nucleophilic addition to a carbonyl group. The logical flow of this synthesis is depicted below.
Figure 1: Synthetic workflow for this compound.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors. These datasets offer a clear and reliable basis for their differentiation.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen environments within a molecule. The most definitive evidence of a successful reaction is the disappearance of the aldehydic proton signal of benzaldehyde (around 10.0 ppm) or the acetyl protons of 2-acetylpyridine (around 2.7 ppm).[1] Concurrently, the formation of the product is confirmed by the appearance of a new singlet for the methyl group and a signal for the hydroxyl proton.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Benzaldehyde | ~10.0[1] | s | 1H | Aldehydic H |
| ~7.5-8.0[1] | m | 5H | Ar-H | |
| 2-Acetylpyridine | ~8.6 | d | 1H | Pyridyl H6 |
| ~8.0 | d | 1H | Pyridyl H3 | |
| ~7.8 | t | 1H | Pyridyl H4 | |
| ~7.4 | t | 1H | Pyridyl H5 | |
| ~2.7 | s | 3H | -COCH₃ | |
| This compound | ~8.5 | d | 1H | Pyridyl H6 |
| ~7.2-7.8 | m | 8H | Ar-H and Pyridyl H3, H4, H5 | |
| ~5.5 | s (broad) | 1H | -OH | |
| ~1.8 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
Carbon NMR provides crucial information about the carbon framework of the molecules. The most significant spectral change is the upfield shift of the carbonyl carbon signal (around 190-200 ppm in the precursors) to a signal corresponding to a carbinol carbon (C-OH) in the product (typically around 70-80 ppm).[2]
| Compound | Chemical Shift (δ) ppm | Assignment |
| Benzaldehyde | ~192.4[2] | C=O |
| ~129-137 | Aromatic C | |
| 2-Acetylpyridine | ~200.1 | C=O |
| ~121-154 | Pyridyl C | |
| ~25.8 | -CH₃ | |
| This compound | ~163 | Pyridyl C2 |
| ~147 | Pyridyl C6 | |
| ~146 | Quaternary Ar-C | |
| ~121-137 | Aromatic and Pyridyl C | |
| ~76 | C-OH | |
| ~30 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is highly effective for identifying the presence or absence of specific functional groups. The successful synthesis of the alcohol is unequivocally demonstrated by the disappearance of the strong carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹ for benzaldehyde and 1690 cm⁻¹ for 2-acetylpyridine.[3][4] This is accompanied by the appearance of a characteristic broad hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹.
| Compound | Frequency (cm⁻¹) | Functional Group |
| Benzaldehyde | ~1700 (strong)[3][5] | C=O |
| ~2720, ~2820[3] | C-H (aldehyde) | |
| 2-Acetylpyridine | ~1690 (strong) | C=O |
| This compound | ~3200-3600 (broad) | O-H |
| No significant absorption at ~1700 | Absence of C=O |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and insights into their fragmentation patterns. The molecular ion peak (M+) will confirm the formation of the product with the expected mass.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Benzaldehyde | 106.12 | 106 (M+), 105, 77[6] |
| 2-Acetylpyridine | 121.14 | 121 (M+), 106, 78 |
| This compound | 199.25 | 199 (M+), 184 (M+-CH₃), 105, 77 |
Experimental Protocols
The following sections detail standardized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether
-
Bromobenzene
-
2-Acetylpyridine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium with stirring. The reaction may require gentle heating to initiate and should be maintained at a gentle reflux.[7][8]
-
Reaction with Ketone: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 2-acetylpyridine in anhydrous diethyl ether dropwise while maintaining stirring.
-
Work-up: Once the addition is complete, allow the mixture to stir at room temperature for an hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers should be washed with brine and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Figure 2: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve a small quantity of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Assign the signals based on their chemical shifts, integration values (for ¹H), and coupling patterns.
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Obtain the spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum and identify the molecular ion peak and significant fragment ions.
Conclusion: An Unmistakable Spectroscopic Transformation
The spectroscopic data presented in this guide provides a robust and unequivocal basis for distinguishing this compound from its precursors. The key transformations—the conversion of a carbonyl group to a hydroxyl group—are clearly and readily identifiable across NMR, IR, and MS analyses. By following the detailed protocols and utilizing the comparative data provided, researchers can confidently synthesize, purify, and characterize this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-1-(pyridin-2-yl)ethanol Derivatives in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Phenyl-1-(pyridin-2-yl)ethanol derivatives, a scaffold of significant interest in medicinal chemistry. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related analogues, particularly in the realm of anticancer research, to provide researchers, scientists, and drug development professionals with actionable insights. We will delve into the rationale behind molecular design, compare the performance of key derivatives with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Introduction: The Therapeutic Potential of the Phenyl-Pyridyl Ethanol Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions makes it a versatile component in designing molecules that interact with biological targets. When combined with a phenyl ring and an ethanolamine linker, as in the this compound scaffold, it presents a unique three-dimensional arrangement of functional groups with significant potential for therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2]
The core structure of this compound allows for systematic modifications at several key positions: the phenyl ring, the pyridinyl ring, and the ethanolic hydroxyl group. Each modification can influence the compound's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity. This guide will focus primarily on the antiproliferative effects of this class of compounds, drawing detailed comparisons from a comprehensive study on a closely related series of 1-Phenyl-1-(quinazolin-4-yl)ethanols, which share the critical 1-phenyl-1-hydroxyethyl pharmacophore.
Comparative Analysis of Antiproliferative Activity: Insights from Quinazoline Analogues
A pivotal study on 1-Phenyl-1-(quinazolin-4-yl)ethanols provides a robust framework for understanding the SAR of the this compound scaffold. In this study, a lead compound, PVHD121 (1a) , demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar range. The mechanism of action was identified as the inhibition of tubulin polymerization by binding to the colchicine site.[3]
Influence of Substituents on the Phenyl Ring
Modifications to the phenyl ring of the 1-phenyl-1-hydroxyethyl moiety revealed critical insights into the structural requirements for potent anticancer activity. The following table summarizes the antiproliferative activity of key derivatives against the A549 human lung cancer cell line.
| Compound | R (Phenyl Ring Substitution) | IC50 (µM) against A549 cells |
| 1a | 4-OCH3 | 0.27 |
| 1b | 4-F | >10 |
| 1c | 4-Cl | 1.1 |
| 1d | 4-Br | 1.3 |
| 1e | 4-OCF3 | 0.68 |
| 1f | 4-OC2H5 | 0.30 |
| 1g | 2-OCH3 | 1.5 |
| 1h | 3-OCH3 | 0.54 |
| 1i | H | 0.98 |
Analysis of SAR:
-
Electron-donating groups at the para-position are favorable: The parent compound with a methoxy group at the 4-position (1a ) exhibited the highest potency. Similarly, an ethoxy group (1f ) maintained high activity.
-
Electron-withdrawing groups are generally detrimental: A fluoro substituent at the para-position (1b ) led to a significant loss of activity. Chloro (1c ) and bromo (1d ) substituents were better tolerated but still less potent than the methoxy-substituted analog.
-
Positional Isomers: Moving the methoxy group from the para-position (1a ) to the meta- (1h ) or ortho-position (1g ) resulted in a decrease in activity, highlighting the importance of the substituent's location for optimal interaction with the target.
Modifications of the Heterocyclic Core
While the primary focus of this guide is the this compound scaffold, the study on quinazoline analogues also explored modifications on the heterocyclic ring system. These findings can inform the design of novel pyridine-based derivatives. For instance, the introduction of a chlorine atom at the 2-position of the quinazoline ring in some derivatives led to enhanced potency. This suggests that exploring substitutions on the pyridine ring of the target scaffold could be a fruitful avenue for optimization.
Mechanism of Action: Tubulin Polymerization Inhibition
The lead compound 1a was found to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like colchicine and the vinca alkaloids. This was confirmed through in vitro tubulin polymerization assays and competition assays with colchicine, which demonstrated that 1a binds to the colchicine-binding site on β-tubulin.[3] This mechanistic insight is crucial for guiding further drug development efforts and suggests that newly synthesized this compound derivatives should be evaluated for their effects on microtubule dynamics.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its antiproliferative activity.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a straightforward Grignard reaction.
Step-by-step Protocol:
-
Preparation of the Grignard Reagent: To a solution of the appropriately substituted bromobenzene (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 equivalents).
-
Initiation of the Reaction: Gently warm the mixture or add a small crystal of iodine to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is typically exothermic and should be controlled with external cooling if necessary.
-
Addition of the Pyridyl Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), cool the reaction mixture to 0 °C.
-
Reaction with Pyridyl Ketone: Slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116, PC-3) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation with Compounds: Incubate the plates for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key structure-activity relationships and the experimental workflow.
Caption: Key SAR findings for the phenyl ring of the scaffold.
Caption: A typical workflow for SAR studies of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The detailed SAR analysis of the closely related 1-Phenyl-1-(quinazolin-4-yl)ethanol series provides a valuable roadmap for the rational design of more potent and selective derivatives. Key takeaways include the preference for electron-donating substituents at the para-position of the phenyl ring and the identification of tubulin polymerization as a likely mechanism of action.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. This should include systematic modifications of both the phenyl and pyridinyl rings to further elucidate the SAR. Promising compounds should be subjected to more extensive mechanistic studies, including their effects on different cancer cell lines, cell cycle analysis, and in vivo efficacy studies in animal models. By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drug candidates based on this versatile scaffold.
References
A Senior Application Scientist's Guide to the Analysis of Impurites in Commercial 1-Phenyl-1-(pyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of any chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth analysis of impurities in commercial samples of 1-Phenyl-1-(pyridin-2-yl)ethanol, a key intermediate in the synthesis of the antihistamine Doxylamine. As such, it is also considered a critical impurity in the final drug substance, designated as "Doxylamine Impurity B"[1][2]. Understanding and controlling the impurity profile of this intermediate is paramount to ensuring the quality of the final Active Pharmaceutical Ingredient (API).
This guide, departing from rigid templates, is structured to provide a holistic and practical understanding of impurity analysis. We will delve into the origins of potential impurities, compare state-of-the-art analytical methodologies for their detection and quantification, and provide actionable, field-proven protocols.
The Genesis of Impurities: A Synthetic Overview
The most common synthetic route to this compound involves the Grignard reaction between a phenylmagnesium halide and 2-acetylpyridine[2]. Impurities can arise from various sources within this process, including starting materials, side reactions, and degradation of the final product.
Key Potential Impurities:
-
Starting Materials & Reagents:
-
2-Acetylpyridine: The primary precursor. Its purity is critical.
-
Phenylmagnesium Bromide (or other Grignard reagents): Residual unreacted Grignard reagent or byproducts from its preparation.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., Tetrahydrofuran, Toluene, Diethyl ether).
-
-
Process-Related Impurities (Byproducts):
-
2-Benzoylpyridine (Doxylamine Impurity D): An oxidation product of this compound or an impurity in the 2-acetylpyridine starting material[3].
-
1,1-Diphenyl-1-(pyridin-2-yl)ethane: A potential byproduct from the reaction of the Grignard reagent with the ketone product.
-
Positional Isomers (e.g., 1-Phenyl-1-(pyridin-4-yl)ethanol): Arising from impurities in the 2-acetylpyridine starting material.
-
-
Degradation Products:
-
Dehydration Products (e.g., 1-Phenyl-1-(pyridin-2-yl)ethene): Formed under acidic or thermal stress.
-
Oxidation Products: As mentioned, 2-benzoylpyridine can be a degradation product. N-oxides of the pyridine ring can also form.
-
Comparative Analysis of Analytical Techniques
A multi-faceted approach is essential for a comprehensive impurity profile. The selection of analytical techniques should be based on the physicochemical properties of the target analyte and its potential impurities.
| Analytical Technique | Principle | Applicability for this compound Analysis | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Ideal for the separation and quantification of non-volatile, thermally labile process-related impurities and degradation products. | High resolution, sensitivity, and reproducibility. Versatile with various detectors (UV, DAD, MS). | May not be suitable for highly volatile impurities (residual solvents). |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Primarily used for the analysis of residual solvents. Can also be used for volatile process impurities if derivatization is employed. | Excellent for volatile and semi-volatile compounds. High sensitivity with detectors like FID and MS. | Not suitable for non-volatile or thermally labile compounds. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | When coupled with HPLC (LC-MS) or GC (GC-MS), it provides structural information for impurity identification and confirmation. | High sensitivity and specificity. Provides molecular weight and fragmentation data for structural elucidation. | Can be complex to operate and interpret data. Matrix effects can influence ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | A powerful tool for the unambiguous structural elucidation of unknown impurities that have been isolated. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS. Requires pure, isolated samples for definitive structural assignment. |
Hypothetical Impurity Profile of a Commercial Sample
To illustrate a practical scenario, the following table presents a hypothetical impurity profile for a commercial batch of this compound, based on the potential impurities identified.
| Impurity | Hypothetical Concentration (%) | Origin | Recommended Analytical Technique |
| 2-Benzoylpyridine | 0.08 | Process/Degradation | HPLC-UV |
| 1-Phenyl-1-(pyridin-4-yl)ethanol | 0.05 | Starting Material | HPLC-UV |
| 1-Phenyl-1-(pyridin-2-yl)ethene | 0.03 | Degradation | HPLC-UV |
| Toluene | 0.02 (200 ppm) | Residual Solvent | GC-HS-FID/MS |
| Tetrahydrofuran | 0.01 (100 ppm) | Residual Solvent | GC-HS-FID/MS |
| Total Impurities | 0.19 | ||
| Assay of this compound | 99.81 | HPLC-UV (by area normalization) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, incorporating system suitability checks to ensure data integrity.
Protocol 1: HPLC-UV Method for the Quantification of Process-Related Impurities and Degradation Products
This reverse-phase HPLC method is designed to separate this compound from its potential non-volatile impurities.
Workflow Diagram:
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-1-(pyridin-2-yl)ethanol
Introduction
1-Phenyl-1-(pyridin-2-yl)ethanol (CAS No. 19490-92-7) is a chemical intermediate frequently utilized in biochemical research and pharmaceutical development, notably as a precursor in the synthesis of doxylamine.[1] While essential for these applications, its structural components—a pyridine ring, a phenyl group, and an ethanol backbone—necessitate a rigorous and informed approach to its handling and disposal. Improper management of this compound and its waste streams can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed for researchers, laboratory managers, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our objective is to empower your team with the expertise to maintain a safe and compliant laboratory environment, ensuring that every protocol is a self-validating system of safety and responsibility.
Part 1: Hazard Assessment and Waste Characterization
Inferred Hazard Profile
The causality for this assessment is rooted in structure-activity relationships. The pyridine moiety suggests potential for irritation and environmental toxicity, while the phenylethanol portion points towards combustibility and irritation.
| Hazard Category | Associated Risk | Rationale & Authoritative Source |
| Acute Oral Toxicity | Harmful if swallowed. | Analogous compounds like (R)-(+)-1-Phenylethanol are classified as Category 4 for acute oral toxicity.[2] Ingestion may lead to symptoms such as headache, dizziness, nausea, and vomiting.[2][3] |
| Eye Irritation | Causes serious eye irritation or damage. | Both 1-phenylethanol and 1,1-diphenyl-2-(pyridin-2-yl)ethanol are known to cause serious eye irritation or damage.[4] |
| Skin Irritation | May cause skin irritation. | Pyridine is a known skin irritant, and related compounds also carry this classification.[4][5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or aerosols. | Pyridine and its derivatives can irritate the respiratory system.[3][4][5] |
| Flammability | Combustible Liquid. | The presence of the ethanol group and phenyl ring suggests combustibility. Related compounds are classified as combustible, and pyridine itself is highly flammable.[2][3][6] |
| Environmental Hazard | Potentially toxic to aquatic life. | Pyridine-containing compounds can be water-soluble and mobile, posing a risk to aquatic ecosystems if released.[7][8] Therefore, disposal into drains is strictly prohibited.[2][3][5] |
Regulatory Mandate: Hazardous Waste Determination
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[9][10][11] Based on the inferred characteristics of flammability and toxicity, waste containing this compound must be managed as hazardous waste.
Part 2: Safety Protocols for Waste Handling
Before handling waste, ensure all safety measures are in place. These protocols are designed to minimize exposure and mitigate risks in the event of an accident.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is critical due to the high risk of serious eye irritation.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed in a properly functioning certified laboratory chemical fume hood to prevent inhalation of potentially irritating vapors.[5][6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][6]
-
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible).
-
Remove all sources of ignition (e.g., hot plates, open flames).[3][6]
-
Contain the spill using an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[2][6]
-
Carefully collect the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.
-
Part 3: Standard Operating Procedure (SOP) for Waste Collection
Proper segregation and collection at the point of generation, known as a Satellite Accumulation Area (SAA) under RCRA, is crucial for safe and compliant disposal.[12][13]
Step-by-Step Waste Collection Protocol
-
Container Selection:
-
Use only containers made of compatible materials, such as amber glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[12]
-
The causality here is chemical compatibility; using an incompatible container could lead to degradation, leaks, and dangerous reactions.[12]
-
-
Waste Labeling:
-
Label the waste container with an official "Hazardous Waste" label before adding any waste.[10][14]
-
The label must include:
-
The full chemical name: "Waste this compound" and any other constituents (e.g., solvents). Do not use abbreviations.
-
The approximate concentration of each component.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic").
-
The date accumulation started.
-
-
-
Waste Segregation & Accumulation:
-
This compound and its solutions should be collected as an organic solvent waste stream.
-
Crucially, do not mix this waste with incompatible materials. Incompatible chemicals include strong oxidizing agents, strong acids, and acid chlorides.[2][3][6] Mixing can cause violent reactions, gas evolution, or fire.
-
Keep the waste container closed at all times except when actively adding waste.[9][12][15] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the lab personnel.[13] Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Logical Workflow for Waste Segregation
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 19490-92-7 | 1-Phenyl-1-(2-pyridyl)ethanol | Aryls | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. pfw.edu [pfw.edu]
- 10. uhcl.edu [uhcl.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
